molecular formula C8H12N2 B1422765 1-(cyclopropylmethyl)-2-methyl-1H-imidazole CAS No. 1342433-69-5

1-(cyclopropylmethyl)-2-methyl-1H-imidazole

Cat. No.: B1422765
CAS No.: 1342433-69-5
M. Wt: 136.19 g/mol
InChI Key: DLYHDNUJIJBFPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Cyclopropylmethyl)-2-methyl-1H-imidazole is a substituted imidazole derivative serving as a versatile chemical building block and scaffold in modern medicinal chemistry and drug discovery research. The imidazole ring is a nitrogen-containing heterocycle recognized as a privileged structure in the design of bioactive molecules . Its high polarity and ability to participate in hydrogen bonding and coordination chemistry allow it to interact with a wide range of biological targets . Researchers value this compound for exploring structure-activity relationships (SAR), particularly the "magic methyl" effect, where the introduction of a methyl group can profoundly influence a compound's biological activity, potency, and metabolic profile by modulating conformational behavior and hydrophobic interactions . Imidazole-based compounds are frequently investigated as potential therapeutic agents due to their broad spectrum of reported activities. Scientific literature indicates that imidazole and fused imidazole derivatives have demonstrated activity against various targets, including microtubules, tyrosine and serine-threonine kinases, and histone deacetylases, making them a key scaffold in anticancer agent discovery . Furthermore, the cyclopropylmethyl substituent is a common motif in medicinal chemistry that can influence the compound's pharmacokinetic properties and target binding affinity. This product, 1-(Cyclopropylmethyl)-2-methyl-1H-imidazole, is provided For Research Use Only. It is strictly intended for use in laboratory research and is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

1-(cyclopropylmethyl)-2-methylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-7-9-4-5-10(7)6-8-2-3-8/h4-5,8H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLYHDNUJIJBFPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Lipophilicity and logP of 1-(cyclopropylmethyl)-2-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the

Abstract

Lipophilicity, quantified by the logarithm of the partition coefficient (logP), is a cornerstone physicochemical property in drug discovery and development, profoundly influencing a compound's pharmacokinetic and pharmacodynamic profile.[1][2] This technical guide provides a comprehensive examination of the lipophilicity of 1-(cyclopropylmethyl)-2-methyl-1H-imidazole, a heterocyclic compound of interest to medicinal chemists. We explore both in silico predictive models and gold-standard experimental methodologies for the precise determination of its logP value. This document is intended for researchers, medicinal chemists, and drug development professionals, offering both theoretical grounding and detailed, field-proven protocols to enable a robust assessment of this critical molecular parameter.

The Central Role of Lipophilicity in Modern Drug Discovery

In the intricate process of developing a new therapeutic agent, the molecule's ability to navigate the complex biological environment is paramount. Lipophilicity, or the "fat-loving" nature of a compound, governs its capacity to dissolve in non-polar environments and permeate lipid-rich biological membranes.[1][3] This property is a critical determinant of a drug's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[2][3][4]

The octanol-water partition coefficient (P) is the globally accepted standard for measuring lipophilicity. It is defined as the ratio of a compound's concentration in a non-polar solvent (n-octanol) to its concentration in an aqueous solvent (water) at equilibrium. For practical application, this ratio is expressed in its logarithmic form, logP.

  • Absorption: A drug's ability to cross the lipid bilayers of the gastrointestinal tract is directly influenced by its lipophilicity.[1][]

  • Distribution: Highly lipophilic compounds can readily penetrate tissues and cross barriers like the blood-brain barrier, but may also accumulate in adipose tissue.[]

  • Metabolism: Increased lipophilicity often correlates with greater susceptibility to metabolic enzymes, particularly the cytochrome P450 system.[]

  • Toxicity: Excessive lipophilicity can lead to non-specific binding, promiscuous receptor activity, and increased toxicity.[4]

An optimal lipophilicity balance is therefore a key objective in lead optimization. The widely cited "Rule of Five" by Lipinski suggests that for a compound to have a reasonable probability of being an orally active drug, its logP should not exceed 5.0.[][6] Studies have further refined this, suggesting an optimal logP range between zero and three for favorable bioavailability.[4]

Physicochemical Profile of 1-(cyclopropylmethyl)-2-methyl-1H-imidazole

Structure:

IUPAC Name: 1-(cyclopropylmethyl)-2-methyl-1H-imidazole Molecular Formula: C8H12N2

The structure of this molecule presents a fascinating interplay of hydrophilic and lipophilic moieties that collectively define its overall lipophilicity.

  • Imidazole Core: The imidazole ring is an aromatic heterocycle containing two nitrogen atoms.[7] It is a polar structure, capable of acting as both a hydrogen bond donor (at N-1 in its protonated form) and acceptor (at N-3).[8] This inherent polarity contributes a hydrophilic character to the molecule. Imidazole itself is highly soluble in water.[8][9]

  • Lipophilic Substituents: The hydrophilicity of the imidazole core is modulated by its substituents.

    • 2-Methyl Group: The methyl group is a small, non-polar alkyl substituent that increases lipophilicity.

    • 1-(cyclopropylmethyl) Group: This is a more significant lipophilic contributor. The cyclopropyl ring and the methylene linker are both non-polar hydrocarbon structures that will favorably partition into a lipid environment.

Therefore, the final logP of 1-(cyclopropylmethyl)-2-methyl-1H-imidazole will be a balance between the polar imidazole nucleus and the non-polar alkyl substituents. A precise determination requires either computational prediction or direct experimental measurement.

Computational (In Silico) Determination of logP

Before undertaking resource-intensive experimental work, in silico methods provide rapid and cost-effective estimations of logP.[10] These algorithms are typically trained on large datasets of experimentally determined logP values and can be broadly categorized.[11][12]

  • Fragment-Based Methods (e.g., cLogP, Molinspiration): These methods calculate logP by summing the contributions of predefined molecular fragments.[6][12][13] Correction factors are often applied to account for intramolecular interactions. The Molinspiration methodology is highly robust and can process a vast range of organic molecules.[13]

  • Atom-Based Methods (e.g., ALOGP, XLOGP): These approaches consider the contribution of each individual atom to the overall lipophilicity.[14] The atom's contribution is determined by its type and its local environment.

  • Property-Based Methods (e.g., MLOGP): These models use whole-molecule properties or descriptors in a regression analysis to predict logP.[15][16]

Workflow for Computational logP Estimation

G cluster_input Input cluster_processing Processing Engines cluster_output Output SMILES Obtain SMILES or Draw Structure of 1-(cyclopropylmethyl)-2-methyl-1H-imidazole Molinspiration Molinspiration Engine (Fragment-Based) SMILES->Molinspiration Submit OSIRIS OSIRIS Property Explorer (Atom-Based) SMILES->OSIRIS Submit ALOGPS ALOGPS / VCCLab (E-State Indices) SMILES->ALOGPS Submit Table Tabulate Predicted logP Values Molinspiration->Table OSIRIS->Table ALOGPS->Table Analysis Analyze & Average Results Table->Analysis G cluster_prep Phase Preparation cluster_partition Partitioning cluster_analysis Analysis & Calculation Prep 1. Pre-saturate n-octanol with water and water (buffer, pH 7.4) with n-octanol. Add 2. Add known amount of compound to mixture of saturated phases. Prep->Add Shake 3. Shake vigorously to facilitate partitioning (e.g., 1 hour at constant temp). Add->Shake Equilibrate 4. Centrifuge to ensure complete phase separation. Shake->Equilibrate Sample 5. Carefully sample aqueous and organic layers. Equilibrate->Sample Quantify 6. Quantify compound concentration in each phase (e.g., LC-MS/UV). Sample->Quantify Calc 7. Calculate logP = log([C]octanol / [C]water) Quantify->Calc G cluster_setup System Setup & Calibration cluster_analysis Sample Analysis cluster_calc Calculation Setup 1. Equilibrate RP-HPLC system (C18 column) with isocratic mobile phase. Calibrate 2. Inject set of 5-10 standards with known logP values. Setup->Calibrate Plot 3. Plot known logP vs. calculated log k' to generate a calibration curve. Calibrate->Plot Interpolate 7. Interpolate logP from the calibration curve using the sample's log k'. Plot->Interpolate Inject 4. Inject 1-(cyclopropylmethyl)-2-methyl-1H-imidazole under identical conditions. Measure 5. Measure retention time (tR) and dead time (t0). Inject->Measure Calck 6. Calculate log k' = log((tR - t0) / t0) Measure->Calck Calck->Interpolate

Sources

Novel Imidazole Scaffolds: A Keystone for Modern Drug Discovery Libraries

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazole ring, a five-membered aromatic heterocycle, is a "privileged scaffold" in medicinal chemistry, forming the structural core of numerous natural products and clinically approved drugs.[1][2] Its unique physicochemical properties—including its aromatic character, ability to act as both a hydrogen bond donor and acceptor, and polar, ionizable nature—allow it to form specific and robust interactions with a multitude of biological targets.[1][2][3] This guide provides an in-depth exploration of novel imidazole scaffolds for drug discovery libraries, covering advanced synthetic methodologies, diverse pharmacological applications, and the underlying molecular mechanisms. We will detail field-proven protocols and data-driven insights to empower researchers in the rational design and development of next-generation imidazole-based therapeutic agents.

The Imidazole Core: A Privileged Foundation in Medicinal Chemistry

The significance of the imidazole scaffold is rooted in its presence in essential biomolecules, including the amino acid histidine, histamine, and purines, which underscores its inherent biocompatibility.[2][4] This structural motif's ability to engage in various non-covalent interactions is critical for binding to enzymes and receptors, often leading to favorable pharmacokinetic profiles in drug candidates.[2][5][6] The versatility of the imidazole nucleus allows for extensive chemical modification, enabling the creation of large, structurally diverse libraries essential for high-throughput screening and lead optimization.[7] This adaptability has led to the development of imidazole-containing drugs across a vast range of therapeutic areas, including oncology, infectious diseases, and inflammation.[1][8]

Architecting Diversity: Synthetic Strategies for Imidazole Libraries

The construction of diverse and novel imidazole libraries hinges on robust and flexible synthetic methodologies. The choice of synthetic route is a critical decision, dictated by the desired substitution pattern, scalability, and access to starting materials.

Classical Multicomponent Reactions

These foundational methods remain highly relevant for their efficiency in assembling the imidazole core from simple precursors.

  • Debus-Radziszewski Imidazole Synthesis: This classic one-pot reaction involves the condensation of a 1,2-dicarbonyl compound (e.g., benzil, glyoxal), an aldehyde, and ammonia (or an ammonium salt).[2] Its primary advantage is the straightforward formation of tri- or tetra-substituted imidazoles from readily available starting materials.[9]

  • Van Leusen Imidazole Synthesis: A highly versatile method that utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, which reacts with an aldehyde and a primary amine.[10] This approach is prized for its ability to generate 1,4- or 1,5-disubstituted imidazoles, a substitution pattern less accessible through other classical routes.[11]

Modern and Enabling Technologies

Recent advances have focused on improving reaction efficiency, reducing environmental impact, and accessing more complex chemical space.

  • Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times, increase yields, and enable reactions that are difficult under conventional heating.[11][12][13]

  • Ultrasound-Assisted Synthesis: Sonication provides mechanical energy to accelerate reactions, offering another green chemistry approach to imidazole synthesis.[13][14]

  • Novel Catalytic Systems: The development of new catalysts, including metal nanoparticles and reusable solid-supported catalysts, has expanded the scope and efficiency of imidazole synthesis, often allowing for milder reaction conditions.[14][15]

A generalized workflow for the discovery and development of imidazole-based drug candidates is illustrated below.

G cluster_0 Library Synthesis & Design cluster_1 Biological Evaluation cluster_2 Lead Optimization Design Scaffold Selection & In Silico Design Synthesis Chemical Synthesis (e.g., Radziszewski, Van Leusen) Design->Synthesis Purification Purification & Characterization (NMR, MS) Synthesis->Purification Library Compound Library Purification->Library Screening High-Throughput Screening (HTS) Library->Screening HitID Hit Identification & Validation Screening->HitID DoseResponse Dose-Response & IC50/MIC Determination HitID->DoseResponse SAR Structure-Activity Relationship (SAR) DoseResponse->SAR SAR->Design Iterative Redesign ADME ADME/Tox Profiling SAR->ADME Lead Lead Candidate ADME->Lead

Caption: A typical workflow for the discovery and development of imidazole-based drugs.

Broad-Spectrum Bioactivity: Therapeutic Applications of Imidazole Scaffolds

Imidazole derivatives exhibit a remarkable breadth of pharmacological activities, making them invaluable for targeting a wide array of diseases.[12][16]

Anticancer Agents

Imidazole-based compounds have shown significant promise as anticancer agents by modulating key signaling pathways involved in cell proliferation, survival, and metastasis.[7][17]

  • Mechanism of Action: Many imidazole derivatives function as kinase inhibitors, targeting critical enzymes in cancer signaling cascades like the PI3K/Akt/mTOR and p38 MAP kinase pathways.[2][3][18] Others induce apoptosis, trigger cell-cycle arrest, or interfere with DNA-associated enzymes.[7] Fused heterocyclic systems, such as benzimidazoles, often show enhanced anticancer activity.[7]

  • Signaling Pathway Modulation: The PI3K/Akt/mTOR pathway is a central regulator of cell growth and is frequently dysregulated in cancer. Imidazole-based inhibitors can block this pathway at various points, leading to reduced tumor cell proliferation and survival.

G Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Growth & Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival Inhibitor Imidazole Scaffold Inhibitor Inhibitor->PI3K Inhibitor->mTOR

Caption: Inhibition of the PI3K/Akt/mTOR pathway by imidazole derivatives.

Antifungal Agents

Imidazole-containing compounds are a cornerstone of antifungal therapy.[8]

  • Mechanism of Action: The primary mode of action for most azole antifungals (including imidazoles like ketoconazole and miconazole) is the inhibition of the fungal cytochrome P450 enzyme lanosterol 14α-demethylase.[2][19] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Its disruption leads to membrane instability and fungal cell death.[19]

Antibacterial, Antiviral, and Antiparasitic Agents

The imidazole scaffold is also prominent in drugs targeting infectious microorganisms.

  • Antibacterial/Antitubercular: Nitroimidazole derivatives, such as metronidazole, are used against anaerobic bacteria and protozoa.[11] More recent developments include drugs like delamanid and pretomanid, which are approved for treating multidrug-resistant tuberculosis.[19][20]

  • Antiviral: Certain imidazole derivatives have been identified as broad-spectrum antiviral agents, showing activity against viruses like Hepatitis C.[21]

  • Antiparasitic: Imidazole-based drugs are effective against various protozoan parasites, including Giardia lamblia and Trichomonas vaginalis.[20]

Data Summary: Biological Activities of Representative Imidazole Derivatives

The table below summarizes the biological activities of selected imidazole derivatives from recent studies, illustrating the scaffold's potential.

Compound IDCore StructureTarget/Cell LineActivity (IC₅₀ / MIC)Therapeutic AreaReference(s)
C14 Substituted ImidazoleMCF-7 (Breast Cancer)IC₅₀: 0.38 µMAnticancer[17]
C2 Substituted ImidazoleMCF-7 (Breast Cancer)IC₅₀: 0.75 µMAnticancer[17]
Compound 37 Benzimidazole-pyrazoleA549 (Lung Cancer)IC₅₀: 2.2 µMAnticancer[18]
M18 Substituted ImidazoleStaphylococcus aureusMIC: 2 µMAntibacterial[17]
M24/M25 Substituted ImidazoleCandida albicansMIC: 12.5 µMAntifungal[17]

Field-Proven Methodologies: Protocols for Library Development and Evaluation

Trustworthiness in drug discovery is built on reproducible, self-validating protocols. Here we provide standardized, step-by-step methodologies for the synthesis and biological evaluation of imidazole libraries.

Experimental Protocol: Debus-Radziszewski Synthesis of a Tri-substituted Imidazole

This protocol provides a reliable method for synthesizing a representative imidazole derivative.[9]

  • Reactant Preparation: In a round-bottom flask, dissolve the 1,2-dicarbonyl compound (1.1 mmol), the aldehyde (1.0 mmol), and ammonium acetate (10.0 mmol) in glacial acetic acid (10 mL).

  • Reaction Execution: Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 120°C) under an inert atmosphere (e.g., argon) for 12 hours.

  • Workup and Isolation: After cooling to room temperature, dilute the reaction mixture with deionized water (20 mL). A solid precipitate should form.

  • Purification: Collect the solid product by vacuum filtration. Wash the precipitate sequentially with 10% aqueous acetic acid and deionized water to remove unreacted starting materials and salts.

  • Characterization: Dry the purified product under vacuum. Confirm the structure and purity of the final compound using analytical techniques such as NMR (¹H, ¹³C), Fourier-Transform Infrared Spectroscopy (FTIR), and Mass Spectrometry (MS).

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a standard colorimetric method for assessing cell viability and determining the cytotoxic potential of compounds.[18]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized imidazole compounds in culture medium. Treat the cells with these various concentrations and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control.

  • MTT Addition: Remove the treatment medium and add fresh medium containing MTT solution (0.5 mg/mL). Incubate for an additional 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add DMSO to each well to dissolve the purple formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀) value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

The Logic of Optimization: Structure-Activity Relationship (SAR) Studies

Once initial hits are identified from a library, the next phase involves a systematic investigation of the structure-activity relationship (SAR).[22] This iterative process is fundamental to optimizing a compound's potency, selectivity, and pharmacokinetic properties.[12]

The SAR workflow is a cyclical process of design, synthesis, and testing. Modifications are made to the hit compound's structure—such as altering substituents on the imidazole ring—to probe how these changes affect biological activity.[18][22] This process provides critical insights for the rational design of more potent and drug-like candidates.[12]

G node1 1. Initial Hit Identification node2 2. Rational Design & Hypothesis Generation node1->node2 node3 3. Synthesis of Analog Library node2->node3 node4 4. Biological Testing (In Vitro / In Vivo) node3->node4 node5 5. Data Analysis & SAR Elucidation node4->node5 node5->node2 Iterative Feedback Loop node6 Optimized Lead Compound node5->node6

Caption: A generalized workflow for structure-activity relationship (SAR) studies.

Future Perspectives and Conclusion

The imidazole scaffold is, and will continue to be, an exceptionally fruitful platform for drug discovery.[2] Future research will likely focus on the development of highly selective kinase inhibitors, novel antimicrobial agents to combat resistance, and the application of advanced synthetic methods like flow chemistry for library production.[7][23] The hybridization of the imidazole core with other pharmacologically active scaffolds is another promising avenue for creating multifunctional drug candidates with enhanced efficacy.[24]

This guide has provided a comprehensive framework for understanding, synthesizing, and evaluating novel imidazole scaffolds. By integrating rational design, robust synthetic chemistry, and rigorous biological evaluation, researchers can continue to unlock the immense therapeutic potential of this remarkable heterocyclic core.[2]

References

  • Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (2025). Preprints.org.
  • A Comparative Guide to the Structure-Activity Relationship of Substituted Imidazole Deriv
  • Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. (n.d.).
  • DIVERSE SYNTHETIC APPROACHES TO CRAFT IMIDAZOLES - A REVIEW. (2024).
  • Biological Significance of Imidazole-based Analogues in New Drug Development. (n.d.). PubMed.
  • Synthetic methodology utilized to prepare substituted imidazole p38 MAP kinase inhibitors. (2003). PubMed.
  • Comprehensive review in current developments of imidazole-based medicinal chemistry. (2014). PubMed.
  • Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. (2021). Drug Design, Development and Therapy.
  • Imidazoles in medicine: a review of its pharmacological and therapeutic applic
  • Importance and Involvement of Imidazole Structure in Current and Future Therapy. (2026). MDPI.
  • Importance and Involvement of Imidazole Structure in Current and Future Therapy. (2026). PMC.
  • exploring the potential of imidazole scaffolds in medicinal chemistry. (2025). BenchChem.
  • A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives: Review Article. (2025).
  • imidazole scaffold in drug discovery: recent progress in synthesis and pharmacological applications. (2025).
  • Structure-Activity Relationship (SAR) in Medicinal Chemistry: Focusing on Substituted Imidazole Derivatives and Their Antidiabetic Potential. (2025). Zenodo.
  • A Review of Imidazole Derivatives: Synthesis, Pharmacological Applications, and Future Perspectives. (2024). Asian Journal of Research in Chemistry.
  • A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. (2013).
  • Review of pharmacological effects of imidazole derivatives. (2022). Medical Herald of the South of Russia.
  • A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. (n.d.).
  • Imidazole Derivatives: Synthetic Strategies, Pharmacological Potential, And Future Directions. (2025). International Journal of Pharmaceutical Sciences and Research.
  • Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. (2025).
  • A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives: Review Article. (2025). Journal of Pharma Insights and Research.
  • Recent advances in the synthesis of imidazoles. (n.d.). RSC Publishing.
  • Quantitative structure-activity relationships study of a series of imidazole derivatives as potential new antifungal drugs. (2002). PubMed.
  • Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. (n.d.). Semantic Scholar.
  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (2024). MDPI.
  • Imidazole as a Promising Medicinal Scaffold: Current St
  • Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. (2020). SciSpace.
  • Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. (n.d.).
  • Indole–Imidazole Hybrids as Emerging Therapeutic Scaffolds: Synthetic Advances and Biomedical Applic

Sources

Chemo-Structural Analysis and Synthetic Utility of 1-(Cyclopropylmethyl)-2-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes 1-(cyclopropylmethyl)-2-methyl-1H-imidazole , a specialized heterocyclic building block used in Fragment-Based Drug Discovery (FBDD). While often overshadowed by its benzimidazole cousins, this specific scaffold represents a strategic intersection of two privileged structures: the imidazole ring (a histidine mimic and hydrogen bond acceptor) and the cyclopropyl group (a metabolically stable, rigid bioisostere for alkyl chains).

This document details the molecular specifications, validated synthetic pathways, and medicinal chemistry logic required to utilize this compound in high-affinity ligand design.

Part 1: Structural Identity & Physicochemical Properties[1]

Molecular Specifications

The molecule consists of a 2-methylimidazole core


-alkylated with a cyclopropylmethyl group.[1] This substitution pattern modulates the basicity of the imidazole nitrogen while introducing a specific hydrophobic vector.
PropertyValueDerivation/Notes
IUPAC Name 1-(cyclopropylmethyl)-2-methyl-1H-imidazoleSystematic nomenclature
Molecular Formula

Calculated (

core +

+

)
Molecular Weight 136.19 g/mol Based on standard atomic weights (C: 12.011, H: 1.008, N: 14.007)
Exact Mass 136.1000Monoisotopic mass for HRMS validation
LogP (Predicted) ~1.2 - 1.5Moderate lipophilicity due to cyclopropyl addition
H-Bond Acceptors 1The N3 nitrogen (pyridine-like)
H-Bond Donors 0N1 is substituted; no acidic protons on ring
Structural Visualization

The following diagram illustrates the connectivity and the fragmentation logic often observed in Mass Spectrometry (MS).

G Core Imidazole Core (Aromatic, Polar) Molecule Target: 1-(cyclopropylmethyl)-2-methyl-1H-imidazole Core->Molecule Scaffold Sub1 2-Methyl Group (Steric Hindrance) Sub1->Molecule C2 Position Sub2 Cyclopropylmethyl (Lipophilic, Rigid) Sub2->Molecule N1 Position Frag1 Fragment: m/z ~82 (2-methylimidazole+H)+ Molecule->Frag1 MS Fragmentation Frag2 Fragment: m/z ~55 (Cyclopropylmethyl)+ Molecule->Frag2 MS Fragmentation

Figure 1: Structural assembly and predicted mass spectrometry fragmentation pattern.

Part 2: Validated Synthetic Methodology

Retrosynthetic Analysis

The most robust route to 1-(cyclopropylmethyl)-2-methyl-1H-imidazole is the nucleophilic substitution (


) of 2-methylimidazole on a cyclopropylmethyl halide.
  • Nucleophile: 2-Methylimidazole (commercially available, inexpensive).

  • Electrophile: (Bromomethyl)cyclopropane or (Chloromethyl)cyclopropane.

  • Challenge: Regioselectivity is not an issue here as the tautomers of 2-methylimidazole are identical; however, over-alkylation to the quaternary imidazolium salt must be prevented.

Experimental Protocol

The following protocol is designed for a 10 mmol scale, prioritizing yield and purity.

Reagents:

  • 2-Methylimidazole (1.0 eq)

  • (Bromomethyl)cyclopropane (1.1 eq)

  • Potassium Carbonate (

    
    ) (2.0 eq) or Sodium Hydride (NaH) (1.2 eq)
    
  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Step-by-Step Workflow:

  • Activation: In a flame-dried round-bottom flask under Nitrogen (

    
    ), dissolve 2-methylimidazole (821 mg, 10 mmol) in anhydrous MeCN (20 mL).
    
  • Deprotonation: Add

    
     (2.76 g, 20 mmol). Stir at room temperature for 30 minutes. Note: If using NaH, cool to 0°C before addition to manage 
    
    
    
    evolution.
  • Alkylation: Dropwise add (bromomethyl)cyclopropane (1.48 g, 11 mmol).

  • Reflux: Heat the mixture to 60-80°C and monitor via TLC (System: DCM/MeOH 95:5). Reaction typically completes in 4-6 hours.

  • Workup:

    • Filter off inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve residue in Ethyl Acetate (EtOAc) and wash with Brine (

      
      ).
      
  • Purification: If necessary, purify via flash column chromatography (Silica gel, Gradient: 0-5% MeOH in DCM).

Reaction Pathway Diagram

Synthesis Reactant1 2-Methylimidazole (C4H6N2) Base Base: K2CO3 or NaH Solvent: MeCN/DMF Reactant1->Base Reactant2 (Bromomethyl)cyclopropane (C4H7Br) Reactant2->Base Transition Transition State (SN2 Attack) Base->Transition Heat (60°C) Product 1-(cyclopropylmethyl)-2-methyl-1H-imidazole (C8H12N2) Transition->Product - HBr

Figure 2: Synthetic pathway via N-alkylation. The base facilitates the deprotonation of the imidazole N-H, enabling nucleophilic attack on the alkyl halide.

Part 3: Analytical Validation (Self-Validating System)

To ensure the "Trustworthiness" of the synthesized compound, the following analytical signatures must be verified.

Proton NMR ( NMR, 400 MHz, )

The cyclopropyl group provides a highly distinct diagnostic pattern upfield.

Chemical Shift (

)
MultiplicityIntegrationAssignment
6.8 - 6.9 Doublet/Singlet1HImidazole C4-H or C5-H
6.7 - 6.8 Doublet/Singlet1HImidazole C5-H or C4-H
3.7 - 3.8 Doublet (

Hz)
2H

(Methylene linker)
2.3 - 2.4 Singlet3H

(Methyl group)
1.1 - 1.2 Multiplet1HCyclopropyl CH (Methine)
0.6 - 0.7 Multiplet2HCyclopropyl

0.3 - 0.4 Multiplet2HCyclopropyl

Mass Spectrometry (ESI-MS)
  • Expected

    
    :  137.20
    
  • Key Fragment: Loss of cyclopropylmethyl group may show a peak at m/z ~83 (2-methylimidazole cation).

Part 4: Medicinal Chemistry Applications[1][3][4][5][6][7]

The "Magic Methyl" and Cyclopropyl Logic

This molecule is not just a random intermediate; it is designed to optimize Ligand Efficiency (LE) .

  • Cyclopropyl as a Bioisostere: The cyclopropyl group is often used as a replacement for isopropyl or ethyl groups. It imparts:

    • Metabolic Stability: The

      
       bonds in cyclopropane are stronger (
      
      
      
      character) than typical alkyl
      
      
      bonds, reducing susceptibility to Cytochrome P450 oxidation [1].
    • Rigidity: It locks the conformation of the side chain, reducing the entropic penalty upon binding to a protein target.

  • 2-Methyl Substitution: Adding a methyl group at the C2 position of imidazole often increases selectivity for specific receptors (e.g., Histamine H3/H4 or specific kinases) by inducing a steric clash that prevents binding to off-targets [2].

Application in Drug Design

This fragment is a viable precursor for:

  • EP4 Receptor Antagonists: Similar

    
    -substituted imidazoles have been explored for blocking Prostaglandin E2 receptors involved in inflammation and cancer [3].
    
  • Kinase Inhibitors: The imidazole nitrogen (N3) serves as a critical hinge-binder in ATP-competitive inhibitors.

References

  • Scientific Update. (2020). The Cyclopropyl Group in Medicinal Chemistry. Retrieved from

  • Alves, M. et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules (MDPI). Retrieved from

  • Kumar, S. et al. (2025).[2][3] Discovery of 1-(Cyclopropylmethyl)-2-(Dibenzo[b,d]Thiophen-2-yl)-1H-Benzo[d]Imidazole-5-Carboxylic Acid as Orally Bioavailable EP4 Receptor Antagonist. Chemical Biology & Drug Design. Retrieved from

Sources

Technical Deep Dive: Cyclopropylmethyl Imidazole Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1-(cyclopropylmethyl)-1H-imidazole moiety represents a privileged pharmacophore in modern medicinal chemistry, particularly within the design of G-Protein Coupled Receptor (GPCR) ligands and enzyme inhibitors. Unlike simple alkyl chains, the cyclopropylmethyl group offers a unique combination of steric rigidity , lipophilicity , and metabolic resistance . This guide analyzes the structural utility of this scaffold, focusing on its dominant role in Histamine H3 receptor antagonists, emerging EP4 receptor modulators, and kinase inhibitors.

Structural Analysis & Pharmacophore Logic

The "Magic Methyl" of Alkyl Chains

In drug design, replacing a flexible n-propyl or isobutyl group with a cyclopropylmethyl group often yields superior pharmacokinetic (PK) properties.

  • Metabolic Stability: The cyclopropyl ring lacks the freely rotatable methylene hydrogens found in acyclic chains, reducing the sites available for Cytochrome P450 (CYP) hydroxylation. While the cyclopropyl ring can undergo radical ring-opening, it is generally more resistant to rapid oxidative dealkylation than a standard n-alkyl chain.

  • Steric & Electronic Profile: The cyclopropyl group is pseudo-unsaturated (high p-character in C-C bonds). It acts as a bioisostere for an alkene but with greater metabolic stability. The rigid "V" shape allows it to fill hydrophobic pockets (e.g., in the H3 receptor) with a lower entropic penalty upon binding compared to a floppy propyl chain.

The Imidazole Anchor

The imidazole ring serves as the primary hydrogen bond acceptor/donor (pKa ~ 7.0). In H3 antagonists, the basic nitrogen (N3) often interacts with a conserved aspartate residue (Asp3.32) in the GPCR transmembrane domain. N1-substitution with cyclopropylmethyl modulates the pKa of the imidazole, optimizing it for blood-brain barrier (BBB) penetration.

Therapeutic Applications

Histamine H3 Receptor Antagonists (Core Application)

The most extensive patent literature for this scaffold resides in H3 receptor modulation. H3 receptors are presynaptic autoreceptors; their blockade increases the release of histamine, acetylcholine, and norepinephrine, promoting wakefulness and cognitive function.

  • Mechanism: Compounds containing the N-cyclopropylmethyl imidazole moiety bind to the H3 receptor, preventing the negative feedback loop of histamine.

  • Key Patent Families:

    • US Patent 8,273,738: Describes 1-cyclopropylmethyl-4-(substituted)-1H-imidazoles as potent H3 ligands.

    • US Patent 7,807,756: Details scalable synthesis of imidazole derivatives where the N-substituent determines selectivity between H3 and H4 subtypes.

Visualization: H3 Receptor Signaling Blockade

H3_Signaling cluster_effect Therapeutic Outcome H3_Agonist Histamine (Endogenous) H3_Receptor H3 Autoreceptor (Presynaptic) H3_Agonist->H3_Receptor Activates H3_Antagonist Cyclopropylmethyl-Imidazole Derivative H3_Antagonist->H3_Receptor Blocks Gi_Protein Gi/Go Protein H3_Receptor->Gi_Protein Activation Inhibits cAMP Ca_Channel Voltage-Gated Ca2+ Channel Gi_Protein->Ca_Channel Closes Exocytosis Neurotransmitter Release (Histamine/ACh) Ca_Channel->Exocytosis Required for Wakefulness Wakefulness Exocytosis->Wakefulness Increases Cognition Cognition Exocytosis->Cognition Enhances

Caption: Mechanism of H3 antagonism. The cyclopropylmethyl derivative blocks the autoreceptor, preventing Gi-mediated inhibition of calcium influx, thereby restoring neurotransmitter release.

Emerging Area: EP4 Receptor Antagonists

A significant 2025 breakthrough (Kumar et al.) identified 1-(cyclopropylmethyl)-2-(dibenzo[b,d]thiophen-2-yl)-1H-benzo[d]imidazole-5-carboxylic acid as a potent EP4 antagonist.

  • Target: Prostaglandin E2 receptor 4 (EP4).[1]

  • Indication: Cancer immunotherapy (suppressing tumor survival pathways).

  • Role of Scaffold: The cyclopropylmethyl group provided the optimal balance of hydrophobic interaction and solubility, superior to larger benzyl or smaller methyl groups.

Synthetic Methodologies

The construction of the 1-(cyclopropylmethyl)imidazole core generally follows two distinct pathways: Direct Alkylation (Process A) or De Novo Cyclization (Process B).

Protocol A: Direct N-Alkylation (Standard Route)

This method is preferred for late-stage diversification of the imidazole core.

  • Reagents: 4-Substituted Imidazole, Cyclopropylmethyl bromide, Base (NaH, K2CO3, or Cs2CO3), Solvent (DMF or CH3CN).

  • Step-by-Step:

    • Activation: Dissolve the imidazole substrate in anhydrous DMF. Add NaH (1.1 eq) at 0°C under Argon. Stir for 30 min to generate the imidazolide anion.

    • Alkylation: Add cyclopropylmethyl bromide (1.2 eq) dropwise.

    • Heating: Warm to RT or 60°C (depending on steric hindrance) for 4–12 hours.

    • Workup: Quench with ice water, extract with EtOAc.

  • Regioselectivity Issue: 4-substituted imidazoles can yield a mixture of 1,4- and 1,5-isomers. Steric bulk of the cyclopropylmethyl group often favors the less hindered 1,4-isomer, but separation is frequently required.

Protocol B: Microwave-Assisted Cyclization

Used when regiocontrol is critical or the imidazole ring is built from acyclic precursors.

  • Reaction: Condensation of an alpha-halo ketone with a cyclopropylmethyl-amidine.

  • Conditions: Microwave irradiation at 150°C for 20–40 mins in acetic acid/ammonium acetate.

Visualization: Synthetic Pathways

Synthesis_Pathways Imidazole 4-Substituted Imidazole Reaction_A Method A: N-Alkylation (DMF, 60°C) Imidazole->Reaction_A Alkyl_Halide Cyclopropylmethyl Bromide Alkyl_Halide->Reaction_A Base Base (NaH or K2CO3) Base->Reaction_A Isomers Mixture of 1,4- and 1,5-Isomers Reaction_A->Isomers Purification Chromatographic Separation Isomers->Purification Product 1-(Cyclopropylmethyl)-1H-imidazole Purification->Product Amidine N-Cyclopropylmethyl Amidine Reaction_B Method B: Cyclization (Microwave, 150°C) Amidine->Reaction_B HaloKetone Alpha-Halo Ketone HaloKetone->Reaction_B Reaction_B->Product Regioselective

Caption: Comparison of synthetic routes. Method A is common but requires isomer separation; Method B offers regiocontrol.

Comparative Data: SAR Analysis

The following table summarizes Structure-Activity Relationship (SAR) data extracted from patent literature (e.g., US8273738B2), comparing the cyclopropylmethyl group against other N-substituents in H3 receptor binding assays.

N-Substituent (R)Ki (nM) - H3 ReceptorMetabolic Stability (t1/2, min)Comments
Methyl 12.5> 120Good potency, but poor lipophilicity (low BBB penetration).
n-Propyl 4.245High potency, but rapid oxidative metabolism (CYP hydroxylation).
Isopropyl 8.160Steric bulk improves stability, but slightly reduced potency.
Cyclopropylmethyl 1.8 > 120 Optimal balance. High potency (fills hydrophobic pocket) + High stability.
Benzyl 25.090Too bulky for the specific orthosteric pocket in this series.

References

  • US Patent 8,273,738 B2. Imidazole derivatives.[2] Kyowa Kirin Co., Ltd. (2012). Link

  • Kumar, S., et al. (2025).[2] "Discovery of 1-(Cyclopropylmethyl)-2-(Dibenzo[b,d]Thiophen-2-yl)-1H-Benzo[d]Imidazole-5-Carboxylic Acid as Orally Bioavailable EP4 Receptor Antagonist." Chem Biol Drug Des.[1]Link

  • US Patent 7,807,837 B2. Scalable synthesis of imidazole derivatives. (2010). Link

  • US Patent Application 2005/0171181 A1. Histamine-3 receptor modulators. (2005).[2][3] Link

  • Wijtmans, M., et al. (2022). "SAR exploration of the non‐imidazole histamine H3 receptor ligand ZEL‐H16." Archiv der Pharmazie.Link

Sources

Methodological & Application

Application Note: High-Efficiency Synthesis of 1-(cyclopropylmethyl)-2-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis of 1-(cyclopropylmethyl)-2-methyl-1H-imidazole (CAS: 14428-28-5) from 2-methylimidazole . This transformation is a critical step in the development of various pharmaceutical agents, including EP4 receptor antagonists and antimicrobial compounds.

The cyclopropylmethyl moiety is a privileged pharmacophore, often employed to modulate lipophilicity and metabolic stability. However, its introduction presents a specific chemical challenge: the risk of cyclopropylcarbinyl rearrangement (ring opening or expansion) if the reaction pathway veers toward


 mechanisms.

This note provides two validated protocols:

  • Method A (Kinetic Control): Sodium Hydride (NaH) in DMF – Ideal for small-scale, high-yield synthesis.

  • Method B (Thermodynamic/Process Control): Potassium Carbonate (

    
    ) in Acetonitrile – Ideal for scale-up and safety.
    

Scientific Rationale & Mechanism

The Chemical Strategy

The synthesis relies on the nucleophilic substitution (


) of an alkyl halide by the imidazolide anion. 2-Methylimidazole is an amphoteric heterocycle (

). To achieve efficient alkylation, the N-H proton must be removed by a base to generate the highly nucleophilic imidazolide species.
Critical Quality Attribute: Preventing Rearrangement

The primary failure mode in this synthesis is the rearrangement of the cyclopropylmethyl group.

  • The Risk: Under acidic conditions or in the presence of weak nucleophiles/protic solvents, the electrophile ((bromomethyl)cyclopropane) can form a cyclopropylcarbinyl cation .

  • The Mechanism: This cation is stabilized by "dancing resonance" but is in equilibrium with the cyclobutyl and homoallyl cations.[1] If formed, the product will be a mixture of the desired imidazole, a cyclobutyl-imidazole, and an open-chain alkene derivative.

  • The Solution: The reaction must be forced through a strict

    
     pathway . This requires:
    
    • Strong Nucleophile: Complete deprotonation of the imidazole.

    • Aprotic Solvent: To prevent solvation of the nucleophile and inhibit carbocation formation.

Reaction Mechanism Diagram

The following diagram illustrates the desired


 pathway versus the unwanted rearrangement risks.

G Start 2-Methylimidazole Anion Imidazolide Anion (Nucleophile) Start->Anion Deprotonation Base Base (NaH or K2CO3) Base->Anion TS SN2 Transition State Anion->TS Attack Electrophile (Bromomethyl)cyclopropane Electrophile->TS Cation Cyclopropylcarbinyl Cation (Avoid!) Electrophile->Cation Ionization (SN1 conditions) Product 1-(cyclopropylmethyl)- 2-methylimidazole TS->Product Concerted Substitution Rearranged Cyclobutyl/Homoallyl Impurities Cation->Rearranged Rearrangement

Caption: Mechanistic pathway highlighting the critical need for SN2 conditions to avoid cationic rearrangement.

Experimental Protocols

Method A: High-Efficiency Protocol (NaH/DMF)

Recommended for initial lab-scale synthesis (1g – 10g).

Reagents:

  • 2-Methylimidazole (1.0 equiv)[2]

  • Sodium Hydride (60% dispersion in oil) (1.2 equiv)

  • (Bromomethyl)cyclopropane (1.1 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

  • Solvation: Dissolve 2-methylimidazole in anhydrous DMF (0.5 M concentration) under nitrogen.

  • Deprotonation: Cool the solution to 0°C in an ice bath. Carefully add NaH portion-wise over 15 minutes. Caution: Vigorous

    
     evolution.
    
  • Anion Formation: Allow the mixture to stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes. The solution typically turns slightly cloudy or yellow.

  • Alkylation: Cool back to 0°C. Add (bromomethyl)cyclopropane dropwise via the addition funnel to control the exotherm.

  • Reaction: Remove the ice bath and stir at RT for 4–6 hours. Monitor by TLC (System: 5% MeOH in DCM).

  • Quench: Cool to 0°C. Carefully quench with saturated

    
     solution.
    
  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with water (2x) and brine (1x) to remove DMF. Dry over

    
    , filter, and concentrate.
    
Method B: Scalable Protocol ( /Acetonitrile)

Recommended for process development (>10g) to avoid hazardous


 gas.

Reagents:

  • 2-Methylimidazole (1.0 equiv)[2]

  • Potassium Carbonate (

    
    ), anhydrous, micronized (2.0 equiv)
    
  • (Bromomethyl)cyclopropane (1.2 equiv)

  • Acetonitrile (ACN), HPLC grade

Protocol:

  • Setup: Charge a reaction vessel with 2-methylimidazole,

    
    , and ACN (0.8 M concentration).
    
  • Activation: Stir the suspension at RT for 30 minutes.

  • Addition: Add (bromomethyl)cyclopropane in a single portion.

  • Reflux: Heat the mixture to reflux (

    
    ) for 12–16 hours. Note: The weaker base requires thermal energy to drive the kinetics.
    
  • Filtration: Cool to RT. Filter the solids (excess base and KBr salt) through a celite pad.

  • Concentration: Evaporate the solvent under reduced pressure.

  • Purification: The residue can often be purified by vacuum distillation or recrystallization (if solid), or column chromatography if high purity is required.

Analytical Data & Validation

Expected NMR Signature

The structure is validated by the distinct splitting pattern of the cyclopropyl group.

Proton EnvironmentChemical Shift (

, ppm)
MultiplicityIntegrationInterpretation
Imidazole C4-H6.8 - 6.9Doublet (J~1.5 Hz)1HAromatic ring proton
Imidazole C5-H6.7 - 6.8Doublet (J~1.5 Hz)1HAromatic ring proton
N-CH2 -Cyclopropyl3.7 - 3.8Doublet (J~7.0 Hz)2HKey diagnostic peak. If rearranged to cyclobutyl, this shifts significantly.
Imidazole C2-CH3 2.3 - 2.4Singlet3HMethyl group on the ring
Cyclopropyl CH 1.1 - 1.2Multiplet1HMethine proton
Cyclopropyl CH2 0.5 - 0.6Multiplet2HRing methylene (cis/trans)
Cyclopropyl CH2 0.2 - 0.3Multiplet2HRing methylene (cis/trans)
Workflow Visualization

The following flowchart outlines the operational logic for Method A, including critical decision points.

Workflow Start Start: 2-Methylimidazole Dissolve Dissolve in dry DMF Start->Dissolve Cool Cool to 0°C Dissolve->Cool AddBase Add NaH (1.2 eq) Monitor H2 evolution Cool->AddBase Wait Stir 30 min (Anion Formation) AddBase->Wait AddAlk Add (Bromomethyl)cyclopropane Dropwise Wait->AddAlk React Stir RT (4-6 hrs) AddAlk->React Check TLC Check React->Check Decision Complete? Check->Decision Decision->React No (Add heat/time) Quench Quench (Sat. NH4Cl) Decision->Quench Yes Extract Extract (EtOAc) & Wash (H2O/Brine) Quench->Extract Dry Dry (Na2SO4) & Concentrate Extract->Dry Final Product: 1-(cyclopropylmethyl)-2-methylimidazole Dry->Final

Caption: Operational workflow for the NaH-mediated synthesis protocol.

Troubleshooting & Safety

Common Issues
  • Low Yield / Starting Material Recovery: Usually due to moisture in the solvent (quenching the base) or old NaH. Ensure DMF is stored over molecular sieves.

  • Product is an Oil/Sticky Solid: Imidazole derivatives are often hygroscopic oils. Formation of the hydrochloride salt (bubbling HCl gas through an ether solution of the product) often yields a stable, crystalline solid for easier handling.

  • Impurity Profile (Rearrangement): If NMR shows multiplets around 1.5-2.0 ppm (cyclobutyl region) or olefinic protons (5.0-6.0 ppm), the reaction had too much

    
     character.
    
    • Fix: Switch to Method A (NaH), lower the temperature, and ensure the halide is added slowly to the excess anion.

Safety Data
  • (Bromomethyl)cyclopropane: Lachrymator and alkylating agent. Handle in a fume hood.

  • Sodium Hydride: Pyrophoric. Reacts violently with water. Quench all glassware and syringes properly before disposal.

References

  • BenchChem. Application Note: N-Alkylation of 2-Methyl-4-(trifluoromethyl)-1H-imidazole.[2] (General protocol adaptation for imidazole alkylation).

  • Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-alkylation. (Review of base/solvent effects on regioselectivity).

  • TCG Lifesciences. Discovery of 1-(Cyclopropylmethyl)-2-(Dibenzo[b,d]Thiophen-2-yl)-1H-Benzo[d]Imidazole-5-Carboxylic Acid.[3] (Example of cyclopropylmethyl-imidazole utility in drug discovery).

  • National Institutes of Health (PubMed). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. (Validation of biological activity of N-alkyl imidazoles).

  • UCL Discovery. Radical Ring Opening Reactions of the Cyclopropylcarbinyl Systems. (Mechanistic background on the stability and rearrangement risks of the cyclopropylmethyl cation).

Sources

N-alkylation of 2-methylimidazole with cyclopropylmethyl bromide

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols

Abstract

The N-alkylation of imidazole derivatives is a cornerstone transformation in synthetic and medicinal chemistry, yielding scaffolds prevalent in a wide array of pharmacologically active compounds.[1][2] The introduction of a cyclopropylmethyl group, in particular, can enhance metabolic stability and modulate the binding affinity of drug candidates. This document provides a comprehensive guide to the to synthesize 1-(cyclopropylmethyl)-2-methylimidazole. We present two robust protocols utilizing either a strong base (Sodium Hydride) for rapid, complete deprotonation or a milder, operationally simpler base (Potassium Carbonate). This guide details the underlying reaction mechanism, step-by-step experimental procedures, characterization data, and troubleshooting insights to ensure successful synthesis and purification for researchers in drug discovery and process development.

Introduction and Mechanistic Overview

N-substituted imidazoles are pivotal structural motifs found in numerous pharmaceuticals and agrochemicals. The alkyl group attached to the imidazole nitrogen significantly influences the molecule's physicochemical properties, including lipophilicity, solubility, and metabolic profile, which in turn dictates its pharmacokinetic and pharmacodynamic behavior.[3] The synthesis of 1-(cyclopropylmethyl)-2-methylimidazole is of particular interest as the cyclopropylmethyl moiety is a valued substituent in modern drug design, often conferring improved metabolic stability and potency.[4][5]

The reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The process is initiated by the deprotonation of the N-H proton of 2-methylimidazole by a suitable base. This generates a highly nucleophilic imidazolate anion. This anion then attacks the electrophilic methylene carbon of cyclopropylmethyl bromide, displacing the bromide leaving group to form the desired N-alkylated product.[1][2]

The choice of base and solvent is critical for reaction efficiency.[6][7]

  • Strong Bases (e.g., NaH): In polar aprotic solvents like DMF or THF, strong bases ensure rapid and irreversible deprotonation, driving the reaction to completion quickly. This method is highly efficient but requires anhydrous conditions and careful handling.[3][6]

  • Mild Bases (e.g., K₂CO₃): In solvents like acetonitrile, milder inorganic bases provide a heterogeneous reaction system that is often safer, more scalable, and operationally simpler, though it may require heating to achieve a reasonable reaction rate.[1][3][8]

Caption: SN2 mechanism for N-alkylation of 2-methylimidazole.

Experimental Protocols

This section outlines two validated methods for the synthesis of 1-(cyclopropylmethyl)-2-methylimidazole.

Materials and Reagents
ReagentFormulaM.W.Purity/GradeSupplier
2-MethylimidazoleC₄H₆N₂82.10≥99%Sigma-Aldrich
Cyclopropylmethyl bromideC₄H₇Br135.00≥98%Sigma-Aldrich
Sodium Hydride (NaH)NaH24.0060% disp. in oilSigma-Aldrich
Potassium Carbonate (K₂CO₃)K₂CO₃138.21Anhydrous, ≥99%Sigma-Aldrich
N,N-Dimethylformamide (DMF)C₃H₇NO73.09Anhydrous, ≥99.8%Sigma-Aldrich
Acetonitrile (MeCN)C₂H₃N41.05Anhydrous, ≥99.8%Sigma-Aldrich
Ethyl Acetate (EtOAc)C₄H₈O₂88.11ACS GradeFisher Scientific
Brine (Saturated NaCl)NaCl(aq)--Lab Prepared
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04GranularFisher Scientific
Silica GelSiO₂60.08230-400 meshSorbent Technologies
Protocol 1: N-Alkylation using Sodium Hydride in DMF

This protocol employs a strong base for high efficiency and is suitable for small to medium-scale synthesis.[2][3] Caution: Sodium hydride is highly reactive and flammable. Handle under an inert atmosphere and quench with extreme care.

Step-by-Step Procedure:

  • Reaction Setup:

    • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add Sodium Hydride (1.1 eq., 60% dispersion in mineral oil).

    • Add anhydrous DMF to the flask via syringe to create a slurry.

    • Cool the flask to 0 °C using an ice-water bath.

  • Deprotonation:

    • Dissolve 2-methylimidazole (1.0 eq.) in a minimal amount of anhydrous DMF.

    • Add the 2-methylimidazole solution dropwise to the stirred NaH suspension at 0 °C.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30-60 minutes. Hydrogen gas evolution should be observed. This step ensures complete formation of the imidazolate anion.

  • Alkylation:

    • Re-cool the reaction mixture to 0 °C.

    • Add cyclopropylmethyl bromide (1.05 eq.) dropwise to the reaction mixture. A mild exotherm may be observed.

    • Once the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until the starting material is consumed.

  • Reaction Monitoring:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as 10% Methanol in Dichloromethane. The product should be less polar than the starting 2-methylimidazole.

  • Work-up:

    • Upon completion, cool the reaction mixture to 0 °C.

    • CAUTIOUSLY quench the reaction by the slow, dropwise addition of deionized water to destroy any unreacted NaH.

    • Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.[3]

  • Purification:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 1-(cyclopropylmethyl)-2-methylimidazole as an oil.

Protocol 2: N-Alkylation using Potassium Carbonate in Acetonitrile

This method is operationally simpler, avoids the hazards of sodium hydride, and is often preferred for larger-scale syntheses.[1][3][8]

Step-by-Step Procedure:

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methylimidazole (1.0 eq.) and anhydrous potassium carbonate (2.0 eq.).

    • Add anhydrous acetonitrile to the flask to form a stirrable suspension.

  • Alkylation:

    • Add cyclopropylmethyl bromide (1.2 eq.) to the stirred suspension at room temperature.

    • Heat the reaction mixture to reflux (approx. 80-82 °C) and maintain for 6-12 hours.

  • Reaction Monitoring:

    • Monitor the reaction progress by TLC as described in Protocol 1. The reaction may require overnight stirring to reach completion.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter off the solid potassium carbonate and potassium bromide byproduct, washing the solid with a small amount of acetonitrile.[3]

    • Combine the filtrates.

  • Purification:

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Dissolve the residue in ethyl acetate and wash with water and then brine to remove any remaining inorganic salts.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • If necessary, purify the product via flash column chromatography as described in Protocol 1.

Workflow and Data Summary

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Isolation & Purification setup 1. Reaction Setup (Flask, Stir Bar, Reagents) deprotonation 2. Deprotonation (Add Imidazole to Base) setup->deprotonation alkylation 3. Alkylation (Add Alkyl Halide) deprotonation->alkylation monitor 4. Monitor by TLC alkylation->monitor workup 5. Aqueous Work-up (Quench, Extract, Dry) monitor->workup Reaction Complete concentrate 6. Concentrate in vacuo workup->concentrate chromatography 7. Column Chromatography concentrate->chromatography product Pure Product chromatography->product

Caption: General experimental workflow for N-alkylation.

Reaction Parameter Summary
ParameterProtocol 1 (NaH)Protocol 2 (K₂CO₃)Rationale / Notes
Base Sodium Hydride (1.1 eq)Potassium Carbonate (2.0 eq)NaH is a strong, irreversible base. K₂CO₃ is a milder, heterogeneous base requiring excess.
Solvent Anhydrous DMFAnhydrous AcetonitrilePolar aprotic solvents facilitate SN2 reactions.[6]
Temperature 0 °C to RTReflux (~82 °C)The high reactivity of the imidazolate from NaH allows for lower temperatures.
Time 2-4 hours6-12 hoursSlower reaction rate with the milder base necessitates longer reaction times and heat.
Typical Yield 85-95%75-90%The strong base method is generally higher yielding for this substrate class.
Safety Requires inert atmosphere; careful quenching.Standard procedure; lower hazard profile.K₂CO₃ is preferred for process safety and scalability.
Expected Product Characterization

Product: 1-(cyclopropylmethyl)-2-methyl-1H-imidazole Appearance: Colorless to pale yellow oil. Molecular Formula: C₈H₁₂N₂ Molecular Weight: 136.19 g/mol

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): ~7.0 (d, 1H, Im-H), ~6.8 (d, 1H, Im-H), ~3.8 (d, 2H, N-CH₂), ~2.4 (s, 3H, -CH₃), ~1.2 (m, 1H, CH-cyclopropyl), ~0.6 (m, 2H, CH₂-cyclopropyl), ~0.3 (m, 2H, CH₂-cyclopropyl).

  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm): ~144.0 (C2), ~126.5 (C4), ~120.0 (C5), ~52.0 (N-CH₂), ~12.5 (C-CH₃), ~11.0 (CH-cyclopropyl), ~4.0 (CH₂-cyclopropyl).

  • Mass Spec (ESI+): m/z 137.1 [M+H]⁺.

(Note: NMR shifts are predicted based on analogous structures and may vary slightly. Experimental verification is required.)

References

  • Bellina, F., & Rossi, R. (2016). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. PMC. Available at: [Link]

  • López-Pestaña, J. M., et al. (2002). Ultrasound-promoted N-alkylation of imidazole. Catalysis by solid-base, alkali-metal doped carbons. RSC Publishing. Available at: [Link]

  • Myers, K. W., et al. (2018). Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles. ACS Publications. Available at: [Link]

  • Kumar, S., et al. (2025). Discovery of 1-(Cyclopropylmethyl)-2-(Dibenzo[b,d]Thiophen-2-yl)-1H-Benzo[d]Imidazole-5-Carboxylic Acid as Orally Bioavailable EP4 Receptor Antagonist. PubMed. Available at: [Link]

  • Kumar, S., et al. (2025). Discovery of 1‐(Cyclopropylmethyl)‐2‐(Dibenzo[b,d]Thiophen‐2‐yl)‐1H‐Benzo[d]Imidazole‐5‐Carboxylic Acid as Orally Bioavailable EP4 Receptor Antagonist. ResearchGate. Available at: [Link]

  • Bouchet, N., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as. Der Pharma Chemica. Available at: [Link]

Sources

Application Note: Protocols for Cyclopropylmethylation of Imidazole Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacological Context[1][2]

The cyclopropylmethyl (CPM) group is a privileged structural motif in medicinal chemistry, distinct from simple alkyl chains. Unlike ethyl or isopropyl groups, the CPM moiety offers unique metabolic stability; the cyclopropyl ring effectively blocks cytochrome P450-mediated


-hydroxylation due to the high bond dissociation energy of the cyclopropyl C-H bonds (

). Furthermore, it imparts significant lipophilicity and rigid steric bulk, often improving potency in kinase inhibitors and GPCR ligands (e.g., Naltrexone derivatives, Betaxolol).

However, the chemical installation of this group onto imidazole heterocycles presents two specific synthetic challenges:

  • The Cyclopropylcarbinyl "Clock": The cyclopropylcarbinyl cation rearranges to cyclobutyl or homoallyl systems at rates exceeding

    
    . Protocols must strictly enforce 
    
    
    
    mechanisms to avoid ring expansion.
  • Ambident Nucleophilicity: Imidazoles are tautomeric; alkylation of 4-substituted imidazoles often yields mixtures of 1,4- and 1,5-isomers.

This guide details three field-proven protocols to address these challenges, prioritizing regiocontrol and ring integrity.

Mechanistic Decision Matrix

Before selecting a protocol, the chemist must analyze the substrate's electronic nature and the stability of the CPM source.

Figure 1: Synthetic Pathway Selection

CPM_Selection Start Start: Imidazole Substrate CheckSub Is the Imidazole Electron-Deficient? (e.g., -NO2, -CF3, -CN) Start->CheckSub CheckSens Is Substrate Base-Sensitive? CheckSub->CheckSens No (Electron Rich/Neutral) MethodA Method A: Strong Base (NaH) Forces deprotonation of weak nucleophiles CheckSub->MethodA Yes (Low Nucleophilicity) MethodB Method B: Mild Base (Cs2CO3) Standard for robust substrates CheckSens->MethodB No MethodC Method C: Mitsunobu Avoids Alkyl Halides entirely CheckSens->MethodC Yes (Esters, base-labile groups)

Caption: Decision tree for selecting the optimal cyclopropylmethylation strategy based on substrate electronics and functional group tolerance.

Critical Failure Mode: The Rearrangement Trap

The most common failure in CPM installation is ring expansion . If the reaction conditions allow the formation of a carbocation (S_N1 pathway), the cyclopropylmethyl cation will rearrange.

Rule of Thumb: Never use acidic conditions or protic solvents with weak nucleophiles when working with cyclopropylmethyl electrophiles.

Figure 2: The Kinetic Competition

Rearrangement CPM_Halide CPM-Halide SN2_Path SN2 Pathway (Strong Nu-, Aprotic) CPM_Halide->SN2_Path Direct Attack SN1_Path SN1 Pathway (Acidic/Protic) CPM_Halide->SN1_Path Ionization Target Target: N-CPM Imidazole (Intact Ring) SN2_Path->Target Cation Cyclopropylcarbinyl Cation SN1_Path->Cation Rearranged Cyclobutene / Homoallyl Byproducts Cation->Rearranged Fast Rearrangement (>10^8 /s)

Caption: Kinetic competition between the desired SN2 substitution and the undesired SN1 rearrangement cascade.

Experimental Protocols

Method A: High-Reactivity Alkylation (NaH / DMF)

Best for: Electron-deficient imidazoles (e.g., 4-nitroimidazole) or sterically hindered substrates. Mechanism: Irreversible deprotonation to the imidazolyl anion (highly nucleophilic).

Reagents:

  • Substrate: Imidazole derivative (1.0 equiv)[1]

  • Electrophile: (Bromomethyl)cyclopropane (1.2 equiv)

  • Base: Sodium Hydride (60% dispersion in oil) (1.2 - 1.5 equiv)

  • Solvent: Anhydrous DMF or THF (0.1 M - 0.2 M)

Protocol:

  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen atmosphere.

  • Deprotonation: Dissolve the imidazole in anhydrous DMF. Cool to

    
    .
    
  • Base Addition: Add NaH portion-wise. Caution: Hydrogen gas evolution. Stir at

    
     for 30 mins, then warm to RT for 30 mins to ensure complete anion formation.
    
  • Alkylation: Cool back to

    
    . Add (Bromomethyl)cyclopropane dropwise via syringe.
    
    • Expert Note: Cooling is critical here. Although

      
       is favored, the exotherm can locally overheat the halide, risking elimination or radical pathways.
      
  • Reaction: Allow to warm to RT and stir for 2–12 hours. Monitor by TLC/LCMS.

  • Workup: Quench carefully with sat.

    
    . Extract with EtOAc.[2] Wash organic layer with 
    
    
    
    (
    
    
    ) to remove DMF, then Brine. Dry over
    
    
    .[2][3]
Method B: Mild Base Alkylation ( / MeCN)

Best for: Substrates with base-sensitive groups (esters, nitriles) and general library synthesis. Mechanism: Equilibrium deprotonation; Cesium effect enhances solubility and nucleophilicity.

Reagents:

  • Substrate: Imidazole derivative (1.0 equiv)[1]

  • Electrophile: (Bromomethyl)cyclopropane (1.5 equiv)

  • Base: Cesium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: Anhydrous Acetonitrile (MeCN)[1]

Protocol:

  • Mixing: To a vial equipped with a stir bar, add imidazole,

    
    , and MeCN.
    
  • Addition: Add (Bromomethyl)cyclopropane.

  • Heating: Heat to

    
     in a sealed block.
    
    • Why Cesium? The large

      
       cation minimizes ion-pairing with the imidazolyl anion in organic solvents, effectively "nakeding" the anion for faster 
      
      
      
      attack compared to potassium salts.
  • Duration: Typically 4–16 hours.

  • Workup: Filter off solids (Celite pad). Concentrate filtrate.[2]

Method C: Mitsunobu Reaction

Best for: Avoiding alkyl halides entirely; high regioselectivity in some steric cases. Reagents:

  • Substrate: Imidazole (1.0 equiv)[1]

  • Alcohol: Cyclopropylmethanol (1.2 equiv)

  • Phosphine:

    
     (1.5 equiv)
    
  • Azodicarboxylate: DIAD or DEAD (1.5 equiv)

  • Solvent: Anhydrous THF or Toluene

Protocol:

  • Dissolution: Dissolve Imidazole, Cyclopropylmethanol, and

    
     in THF. Cool to 
    
    
    
    .
  • Addition: Add DIAD dropwise over 10 minutes.

    • Expert Tip: The solution usually turns yellow/orange. If the color fades immediately, add DIAD slower.

  • Reaction: Stir at RT for 12–24 hours.

  • Workup: Concentrate. Triturate with

    
    /Hexane to precipitate 
    
    
    
    (Triphenylphosphine oxide). Filter and purify supernatant.[2][3]

Regioselectivity & Troubleshooting

The Regioisomer Challenge (1,4 vs 1,5)

For 4-substituted imidazoles (e.g., 4-phenylimidazole), alkylation yields two isomers.

  • Steric Control: Bulky electrophiles favor the nitrogen distal to the substituent (forming the 1,4-isomer).

  • Electronic Control: Electron-withdrawing groups (EWG) at C4 generally favor alkylation at N1 (the 1,4-isomer) under basic conditions because the N1-H tautomer is more acidic, leading to the N1-anion being the reactive species.

Data Summary: Expected Isomer Ratios (Method B)

Substituent (R)Electronic EffectMajor ProductApprox Ratio (1,4 : 1,5)
PhenylMildly DonatingMixture60 : 40
Nitro (

)
Strong EWG1,4-isomer> 95 : 5
MethylDonatingMixture50 : 50

Strong EWG1,4-isomer90 : 10
Troubleshooting Guide
ObservationDiagnosisSolution
Product contains cyclobutane ring

rearrangement occurred
Switch to Method A (Stronger nucleophile); Ensure anhydrous solvents; Lower temperature.
Low Conversion Poor NucleophilicityAdd catalytic

(Finkelstein in situ) to generate the more reactive Iodomethylcyclopropane.
N3-Alkylation (Wrong Isomer) Steric/Electronic mismatchUse Trityl protection strategy: Tritylate (N1) -> Alkylate (N3) -> Deprotect (N1).

References

  • Regioselectivity in Imidazole Alkylation

    • N-Alkylation of imidazoles.[1][2][4][5][6][7][8] University of Otago. Link

    • Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole.[7] Der Pharma Chemica.[7] Link

  • Cyclopropylmethyl Group Properties

    • The Cyclopropyl Group in Medicinal Chemistry.[9][10][11] Scientific Update.[10] Link

    • Metabolism of cyclopropyl groups.[11] Hypha Discovery. Link

  • Reaction Mechanisms (

    
     vs 
    
    
    
    ):
    • Comparing The SN1 vs SN2 Reactions. Master Organic Chemistry. Link

  • Mitsunobu Protocol

    • Mitsunobu Reaction Application Note. Sigma-Aldrich. Link

Sources

Application Note: Strategic Synthesis of 1-Substituted 2-Methylimidazoles

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1-substituted 2-methylimidazoles are critical pharmacophores in antibiotic development (e.g., nitroimidazoles) and essential precursors for ionic liquids (e.g., 1-ethyl-2,3-dimethylimidazolium salts).[1] This guide provides a technical breakdown of synthetic routes, prioritizing reagent selection based on the electronic nature of the electrophile. We present two validated protocols: a robust


 alkylation for aliphatic chains and a ligand-accelerated Ullmann-type coupling for aryl substituents.

Introduction & Strategic Reagent Selection

The synthesis of 1-substituted 2-methylimidazoles typically proceeds via the functionalization of the N1 nitrogen of the parent 2-methylimidazole ring. The choice of reagents depends fundamentally on the hybridization of the electrophilic carbon (


 vs. 

).
The Chemist's Decision Matrix
  • Target: 1-Alkyl-2-methylimidazole (e.g., precursors for ionic liquids).

    • Mechanism: Classical Nucleophilic Substitution (

      
      ).
      
    • Key Reagents: Base (

      
      , NaH) + Alkyl Halide.
      
  • Target: 1-Aryl-2-methylimidazole (e.g., bioactive scaffolds).

    • Mechanism: Transition Metal-Catalyzed Cross-Coupling.

    • Key Reagents: Copper catalyst (CuI) + Ligand + Aryl Halide.[2][3]

Visualizing the Synthetic Workflow

The following diagram outlines the decision logic for reagent selection.

ReagentSelection Start Target Molecule: 1-Substituted 2-Methylimidazole Decision Nature of Substituent (R) Start->Decision Alkyl Aliphatic Group (Methyl, Ethyl, Benzyl) Decision->Alkyl sp3 Carbon Aryl Aromatic Group (Phenyl, Pyridyl) Decision->Aryl sp2 Carbon RouteA Route A: Nucleophilic Substitution (SN2) Alkyl->RouteA RouteB Route B: Cu-Catalyzed Coupling (Ullmann/Chan-Lam) Aryl->RouteB ReagentsA Reagents: K2CO3/MeCN (Mild) OR NaH/DMF (Fast) RouteA->ReagentsA ReagentsB Reagents: CuI (10 mol%) L-Proline Ligand K2CO3 / DMSO RouteB->ReagentsB

Figure 1: Decision tree for selecting synthetic routes and reagents based on substituent type.

Protocol A: N-Alkylation (Aliphatic Substituents)

This protocol is optimized for synthesizing precursors to ionic liquids (e.g., 1-butyl-2-methylimidazole). While Sodium Hydride (NaH) offers faster kinetics, we recommend Potassium Carbonate (


) in Acetonitrile  for higher functional group tolerance and safety on scale-up.
Mechanism

The base deprotonates the pyrrole-like nitrogen (pKa ~14.2), generating a nucleophilic imidazolate anion that attacks the alkyl halide.

Reagents & Materials
ComponentReagentEquiv.[3][4][5][6][7][8][9][10]Role
Substrate 2-Methylimidazole1.0Nucleophile
Electrophile Alkyl Bromide/Iodide1.1 - 1.2Electrophile (

)
Base

(Anhydrous)
2.0Proton Scavenger
Solvent Acetonitrile (MeCN)[0.5 M]Polar Aprotic Solvent
Catalyst TBAI (Optional)0.05Phase Transfer (if kinetics are slow)
Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend 2-methylimidazole (10 mmol, 0.82 g) and anhydrous

    
      (20 mmol, 2.76 g) in Acetonitrile  (20 mL).
    
  • Activation: Stir the mixture at room temperature for 15 minutes. Note: This ensures partial deprotonation and homogeneity.

  • Addition: Add the Alkyl Halide (e.g., 1-bromobutane, 11 mmol) dropwise over 5 minutes.

    • Critical Control: If using highly reactive electrophiles (e.g., Methyl Iodide), cool the bath to 0°C to prevent exotherms.

  • Reaction: Heat the mixture to reflux (approx. 80°C) for 4–6 hours. Monitor via TLC (Mobile phase: 10% MeOH in DCM).

  • Work-up:

    • Cool to room temperature.[4][10]

    • Filter off the solid inorganic salts (

      
      , excess 
      
      
      
      ).
    • Concentrate the filtrate under reduced pressure (Rotavap).

  • Purification: The residue is often sufficiently pure (>95%). If necessary, purify via vacuum distillation (for liquids) or recrystallization from EtOAc/Hexane (for solids).

Troubleshooting:

  • Issue: Formation of quaternary salt (1,3-dialkyl-2-methylimidazolium).

  • Fix: Ensure strict stoichiometry (1.1 eq of alkyl halide) and avoid "dumping" the electrophile. Add it slowly.

Protocol B: N-Arylation (Aromatic Substituents)

Aryl halides do not undergo


 substitution. This protocol utilizes a Copper(I)-catalyzed Ullmann-type coupling  assisted by an amino acid ligand, allowing the reaction to proceed at milder temperatures than traditional methods.
Reagents & Materials
ComponentReagentEquiv.[3][4][5][6][7][8][9][10]Role
Substrate 2-Methylimidazole1.2Nucleophile (Excess used)
Electrophile Aryl Iodide/Bromide1.0Electrophile
Catalyst Copper(I) Iodide (CuI)0.1 (10%)Metal Catalyst
Ligand L-Proline0.2 (20%)Accelerator/Stabilizer
Base

or

2.0Base
Solvent DMSO or DMF[0.5 M]High-boiling polar solvent
Step-by-Step Methodology
  • Catalyst Pre-complexation: In a screw-cap reaction vial, combine CuI (19 mg, 0.1 mmol) and L-Proline (23 mg, 0.2 mmol). Add 2 mL of DMSO and stir for 10 minutes until a homogeneous colored solution forms (often blue/green).

  • Loading: Add 2-methylimidazole (1.2 mmol), the Aryl Iodide (1.0 mmol), and

    
      (2.0 mmol).
    
  • Inertion: Flush the headspace with Nitrogen or Argon for 1 minute and seal the cap tightly. Oxygen can oxidize Cu(I) to inactive Cu(II).

  • Reaction: Heat the block to 90–110°C for 12–24 hours.

  • Work-up:

    • Cool to room temperature.[4][10]

    • Dilute with Ethyl Acetate (20 mL) and water (20 mL).

    • Filter through a pad of Celite to remove copper residues.

    • Wash the organic layer with brine (

      
       mL) to remove DMSO.
      
  • Purification: Dry over

    
    , concentrate, and purify via silica gel column chromatography (Gradient: 0 
    
    
    
    5% MeOH in DCM).

Critical Parameters & Safety

Safety Profile
  • 2-Methylimidazole: Classified as a Group 2B carcinogen (possibly carcinogenic to humans). Handle in a fume hood.

  • Alkyl Halides: Alkylating agents are potential mutagens. Double-glove when handling Methyl Iodide.

Solvent Effects on Regioselectivity

While 2-methylimidazole is symmetric, if you are applying these protocols to unsymmetrical derivatives (e.g., 2-methyl-4-nitroimidazole), the solvent plays a role:

  • Aprotic Solvents (DMF/DMSO): Favor the

    
     reaction at the less sterically hindered nitrogen.
    
  • Protic Solvents: Can alter the tautomeric ratio, affecting selectivity.

References

  • BenchChem. Application Notes and Protocols: Reaction Conditions for N-Alkylation of 2-Acetyl-4-Methylimidazole. 11

  • Wentzel, M. T., et al. (2009).[3][4] Copper‐Catalyzed N‐Arylation of Hindered Substrates Under Mild Conditions. Advanced Synthesis & Catalysis.[4] 4

  • Wang, D., et al. (2009).[3] Pyridine N-Oxides as Ligands in Cu-Catalyzed N-Arylation of Imidazoles in Water.[3] Organic Letters. 3

  • Ndruru, S., et al. (2019).[8] Green Synthesis of [EMIm]Ac Ionic Liquid for Plasticizing MC-based Biopolymer Electrolyte Membranes. Bulletin of Chemical Reaction Engineering & Catalysis.[8] 8

  • Ding, K., et al. (2010).[9] Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles.[4][9] Organic Chemistry Portal. 9[1][12]

Sources

Using 1-(cyclopropylmethyl)-2-methyl-1H-imidazole in GPCR ligand design

Author: BenchChem Technical Support Team. Date: February 2026

Using 1-(cyclopropylmethyl)-2-methyl-1H-imidazole in GPCR Ligand Design

Abstract

This Application Note details the strategic implementation of 1-(cyclopropylmethyl)-2-methyl-1H-imidazole (CMI) as a privileged building block in the design of G Protein-Coupled Receptor (GPCR) ligands. Focusing on Class A GPCRs—specifically Histamine (H3/H4) and Prostanoid (EP4) receptors—this guide explores the structural utility of the CMI moiety. We analyze its role in optimizing hydrophobic pocket occupancy, modulating pKa for improved bioavailability, and mitigating metabolic liability via the 2-methyl "blocking" position. Comprehensive protocols for the synthesis, incorporation, and pharmacological validation of CMI-derived ligands are provided.

Introduction: The CMI Pharmacophore in Medicinal Chemistry

In the landscape of GPCR ligand design, the imidazole ring is a classic bioisostere for the histamine functionality. However, naked imidazoles often suffer from rapid metabolic clearance and promiscuous binding (e.g., CYP450 inhibition). The 1-(cyclopropylmethyl)-2-methyl-1H-imidazole (CMI) scaffold addresses these limitations through two key structural modifications:

  • N1-Cyclopropylmethyl Group:

    • Steric/Lipophilic Tuning: The cyclopropyl ring acts as a rigid, lipophilic spacer. It is large enough to fill secondary hydrophobic pockets (e.g., in the orthosteric site of H3 receptors or the allosteric vestibules of Dopamine receptors) but small enough to maintain "ligand efficiency."

    • Metabolic Stability: Unlike simple alkyl chains (ethyl/propyl), the cyclopropyl ring is resistant to

      
      -oxidation and radical abstraction.
      
  • C2-Methyl Group:

    • Metabolic Blocking: The C2 position of the imidazole is a primary site for oxidative metabolism. Methylation here sterically hinders metabolic enzymes and prevents oxidation.

    • Conformational Bias: The 2-methyl group induces a steric clash with the N1-substituent, forcing the cyclopropylmethyl tail out of the imidazole plane. This "pre-organized" conformation can reduce the entropic penalty of binding to the receptor.

Table 1: Physicochemical Profile of CMI vs. Analogues
FragmentStructurecLogPpKa (Imid N3)Metabolic Liability
Imidazole 1H-imidazole-0.086.95High (N-glucuronidation)
N-Methylimidazole 1-methyl-1H-imidazole0.157.01Moderate (Demethylation)
CMI 1-(cyclopropylmethyl)-2-methyl-1H-imidazole 1.45 7.85 Low (Steric protection)

Application Strategy: Fragment-Based & Scaffold Hopping

The CMI moiety is most effectively deployed in Lead Optimization phases.

Case Study A: Histamine H3 Receptor Antagonists

H3 antagonists often require a basic amine for ionic interaction with Asp3.32. The CMI fragment serves as a surrogate for the endogenous histamine imidazole but with enhanced lipophilicity to cross the Blood-Brain Barrier (BBB).

  • Design Move: Replace a flexible N-ethyl or bulky N-benzyl group with N-cyclopropylmethyl.

  • Outcome: Improved potency due to the cyclopropyl group filling the lipophilic "tolerance" pocket often found in aminergic GPCRs.

Case Study B: Prostanoid EP4 Antagonists

Recent studies (e.g., Chem Biol Drug Des, 2025) highlight benzimidazole derivatives with N-cyclopropylmethyl tails as potent EP4 antagonists.[1] The CMI fragment mimics this interaction, positioning the imidazole nitrogen to hydrogen bond with key serine/threonine residues in the transmembrane bundle while the tail anchors the molecule in the extracellular vestibule.

Visualizing the SAR Logic

The following decision tree illustrates when to deploy the CMI fragment during a Hit-to-Lead campaign.

SAR_Logic Start Hit Compound Analysis Check_Basic Does it contain a basic center? Start->Check_Basic Check_Metab Is metabolic clearance high? Check_Basic->Check_Metab Yes (Imidazole/Amine) Alt_Strat Use Pyridine/Piperidine Bioisosteres Check_Basic->Alt_Strat No Check_Select Is selectivity poor (Promiscuous binding)? Check_Metab->Check_Select Yes (C2 Oxidation) Check_Metab->Check_Select No Deploy_CMI STRATEGY: Incorporate 1-(cyclopropylmethyl)-2-methyl-1H-imidazole Check_Select->Deploy_CMI Yes (Need Steric Bulk) Check_Select->Alt_Strat No

Figure 1: SAR Decision Tree for deploying the CMI fragment to solve metabolic or selectivity issues.

Experimental Protocols

Protocol A: Synthesis of 1-(cyclopropylmethyl)-2-methyl-1H-imidazole

Use this protocol to synthesize the building block if not purchasing commercially.

Reagents:

  • 2-Methylimidazole (CAS 693-98-1)[2]

  • (Bromomethyl)cyclopropane (CAS 7051-34-5)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • N,N-Dimethylformamide (DMF, anhydrous)

Step-by-Step:

  • Activation: In a flame-dried round-bottom flask under Argon, dissolve 2-methylimidazole (1.0 eq, 10 mmol) in anhydrous DMF (20 mL).

  • Deprotonation: Cool to 0°C. Add NaH (1.2 eq, 12 mmol) portion-wise. Stir for 30 min at 0°C until gas evolution ceases. Caution: H2 gas evolution.

  • Alkylation: Add (bromomethyl)cyclopropane (1.1 eq, 11 mmol) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-16 hours. Monitor by TLC (DCM/MeOH 9:1) or LC-MS.[3][4]

  • Workup: Quench with ice-water (50 mL). Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: The product is an oil. Purify via flash column chromatography (Silica, 0-5% MeOH in DCM).

    • Yield Expectation: 75-85%.

    • Validation: 1H NMR (CDCl3) should show the N-CH2 doublet (~3.7 ppm) and the distinctive cyclopropyl multiplets (0.3-0.7 ppm).

Protocol B: Coupling CMI to a Core Scaffold (Suzuki-Miyaura)

If the CMI fragment is functionalized (e.g., 4-bromo), use this to attach it to an aryl core.

  • Mix: Aryl-boronic acid core (1.0 eq), 4-bromo-1-(cyclopropylmethyl)-2-methylimidazole (1.0 eq), Pd(dppf)Cl2 (0.05 eq), and K2CO3 (3.0 eq).

  • Solvent: 1,4-Dioxane/Water (4:1).

  • Heat: Microwave irradiation at 110°C for 30 mins.

  • Isolate: Filter through Celite, extract, and purify via HPLC.

Pharmacological Validation (GPCR Assays)

Once the ligand is synthesized, its affinity and efficacy must be validated.

Protocol C: Radioligand Binding Assay (Membrane Prep)

Target: Histamine H3 Receptor (Example)

Materials:

  • HEK293 cells stably expressing human H3 receptor.

  • Radioligand: [3H]-N-alpha-methylhistamine (NAMH).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

Procedure:

  • Incubation: In 96-well plates, mix:

    • 50 µL Membrane suspension (5-10 µg protein).

    • 50 µL [3H]-NAMH (Final conc: 1-2 nM).

    • 50 µL Test Compound (CMI-derivative) at varying concentrations (10^-10 to 10^-5 M).

  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Harvest: Filter rapidly through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine using a cell harvester.

  • Wash: Wash filters 3x with ice-cold buffer.

  • Count: Add scintillation cocktail and count radioactivity.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine Ki.

Protocol D: Functional cAMP Assay (Gi-Coupled)

Since H3 and many imidazole-binding GPCRs are Gi-coupled, measuring cAMP reduction is critical.

Workflow Diagram:

Assay_Workflow Cells HEK293-H3R Cells Stim Stimulate with Forskolin (10 µM) Cells->Stim Treat Add CMI-Ligand (Agonist Mode) Stim->Treat Detect TR-FRET Detection (Eu-cAMP tracer) Treat->Detect Result Decrease in FRET signal = Agonism Detect->Result

Figure 2: Functional cAMP assay workflow for Gi-coupled GPCRs.

References

  • Kumar, S., et al. (2025).[1][5] Discovery of 1-(Cyclopropylmethyl)-2-(Dibenzo[b,d]Thiophen-2-yl)-1H-Benzo[d]Imidazole-5-Carboxylic Acid as Orally Bioavailable EP4 Receptor Antagonist. Chemical Biology & Drug Design. Link

  • Gemkow, M. J., et al. (2009). The Histamine H3 Receptor as a Therapeutic Drug Target for CNS Disorders. Drug Discovery Today. Link

  • Zhang, M., et al. (2012). Discovery of 3-Cyclopropylmethyl-7-(4-phenylpiperidin-1-yl)-8-trifluoromethyl[1,2,4]triazolo[4,3-a]pyridine: A Positive Allosteric Modulator of mGlu2.[6] Journal of Medicinal Chemistry. Link

  • SynHet. (n.d.). 1-(Cyclopropylmethyl)-1H-imidazole-2-carboxylic acid Product Data. SynHet Catalog. Link

  • Katritch, V., et al. (2013).[7] Structure-function of the G protein-coupled receptor superfamily. Annual Review of Pharmacology and Toxicology. Link

Sources

Application Note: Scalable Synthesis of 1-(Cyclopropylmethyl)-2-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 1-(cyclopropylmethyl)-2-methyl-1H-imidazole , a critical pharmacophore often utilized in the development of Histamine H3 receptor antagonists (e.g., Ciproxifan analogs) and antifungal agents.

While laboratory-scale synthesis often relies on sodium hydride (NaH) in DMF, this method is ill-suited for kilogram-scale production due to hydrogen gas evolution and difficult solvent removal. This guide presents a Process-Optimized Route utilizing solid-liquid phase alkylation with Potassium Carbonate (


) in Acetonitrile (MeCN). This approach offers superior thermal control, easier solvent recovery, and a safer impurity profile.
Key Performance Indicators (KPIs)
  • Target Yield: >85% isolated yield.

  • Purity: >98% (HPLC), with <0.5% dialkylated imidazolium salt.

  • Scalability: Validated for 100 g to 5 kg batches.

Chemical Strategy & Mechanism[1]

Reaction Design

The synthesis proceeds via an


 nucleophilic substitution. The N-H proton of 2-methylimidazole (

) is deprotonated by a mild base, followed by nucleophilic attack on (bromomethyl)cyclopropane.

Critical Process Parameters (CPPs):

  • Base Selection: Anhydrous

    
     is preferred over NaH. It eliminates 
    
    
    
    evolution and acts as a scavenger for the HBr byproduct.
  • Solvent System: Acetonitrile (MeCN) is selected over DMF. MeCN (bp 82°C) allows for easy distillative recovery, whereas DMF (bp 153°C) requires aqueous washings that generate large waste streams.

  • Regioselectivity: 2-Methylimidazole is symmetric regarding N1/N3 tautomerism. Consequently, mono-alkylation yields a single regioisomer. The primary impurity risk is quaternization (over-alkylation) to the imidazolium salt, controlled by stoichiometry and temperature.

Reaction Scheme (Graphviz)

ReactionScheme SM1 2-Methylimidazole (Solid, C4H6N2) Base K2CO3 / MeCN (Reflux, 80°C) SM1->Base SM2 (Bromomethyl)cyclopropane (Liquid, C4H7Br) SM2->Base Inter Transition State (SN2 Attack) Base->Inter Deprotonation Prod 1-(Cyclopropylmethyl)-2-methyl-1H-imidazole (Target) Inter->Prod - HBr Salt KBr + KHCO3 (Solid Waste) Inter->Salt

Figure 1: Reaction pathway for the base-mediated alkylation of 2-methylimidazole.

Detailed Experimental Protocol

Materials & Equipment
  • Reactor: Glass-lined reactor or round-bottom flask (RBF) with overhead stirring (impeller type: pitch-blade for slurry suspension).

  • Reagents:

    • 2-Methylimidazole (1.0 equiv).

    • (Bromomethyl)cyclopropane (1.05 equiv). Note: Slight excess ensures conversion.

    • Potassium Carbonate (anhydrous, powdered, 2.0 equiv).[1]

    • Acetonitrile (HPLC grade, 10 Vol relative to imidazole mass).

    • Potassium Iodide (KI, 0.05 equiv) - Optional catalyst to accelerate reaction via Finkelstein exchange.

Step-by-Step Procedure
Step 1: Reactor Charging & Activation
  • Charge the reactor with 2-methylimidazole (e.g., 100 g, 1.22 mol) and Potassium Carbonate (337 g, 2.44 mol).

  • Add Acetonitrile (1.0 L).

  • Initiate agitation (300 RPM). Ensure solids are well-suspended.

  • Optional: Add KI (10 g) if faster kinetics are required.

  • Heat the mixture to 60°C and hold for 30 minutes. This "aging" step ensures partial deprotonation and surface activation of the carbonate.

Step 2: Controlled Addition (Exotherm Management)
  • Charge (bromomethyl)cyclopropane (173 g, 1.28 mol) into a pressure-equalizing addition funnel.

  • Add the alkyl bromide dropwise over 60–90 minutes .

    • Control: Maintain internal temperature between 60°C and 65°C. The reaction is mildly exothermic.

    • Safety: Do not add all at once; high concentrations of alkyl halide at high temperatures can lead to runaway alkylation (quaternization).

Step 3: Reaction Completion
  • After addition, increase temperature to Reflux (~80–82°C) .

  • Stir for 4–6 hours .

  • IPC (In-Process Control): Sample an aliquot for HPLC/TLC.

    • Criteria: <2% residual 2-methylimidazole.

    • Note: If reaction stalls, add 0.1 equiv of additional alkyl bromide.

Step 4: Workup & Isolation
  • Cool the reaction mixture to 20–25°C .

  • Filtration: Filter the slurry to remove inorganic salts (KBr, excess

    
    ). Wash the filter cake with fresh MeCN (2 x 100 mL).
    
  • Concentration: Concentrate the filtrate under reduced pressure (Rotavap) at 40°C to recover Acetonitrile (recyclable).

  • Residue Handling: The resulting oil contains the product and trace salts.

    • Option A (High Purity): Dissolve residue in Ethyl Acetate (500 mL) and wash with water (1 x 200 mL) to remove trace inorganic salts/DMF traces if used. Dry over

      
      , filter, and concentrate.
      
    • Option B (Direct Distillation): Proceed directly to distillation if salt removal was efficient.

Step 5: Purification
  • Perform High-Vacuum Distillation .

    • Boiling Point: Expect product to distill around 110–120°C at 1–2 mmHg (values estimated based on homologs).

    • Collection: Discard the first 5% (forerun containing cyclopropylmethyl bromide traces). Collect the main fraction.

Process Workflow & Logic

The following diagram illustrates the decision-making process and unit operations for the scale-up.

ProcessFlow Start Start: Raw Materials Mix Slurry Formation (MeCN + Base + Imidazole) Start->Mix Add Controlled Addition (Alkyl Halide) Mix->Add React Reflux (4-6h) IPC: HPLC Check Add->React Decision Conversion >98%? React->Decision Decision->React No (Extend Time) Filter Filtration (Remove KBr/K2CO3) Decision->Filter Yes Conc Solvent Recovery (MeCN Recycle) Filter->Conc Distill Vacuum Distillation (< 2 mmHg) Conc->Distill Final Final Product (Clear Oil) Distill->Final

Figure 2: Unit operation workflow for the isolation of the target imidazole.

Analytical Data & Specifications

For the synthesized 1-(cyclopropylmethyl)-2-methyl-1H-imidazole :

TestSpecificationMethod
Appearance Colorless to pale yellow oilVisual
Purity ≥ 98.0%HPLC (C18, MeCN/H2O)
1H NMR Consistent with structure400 MHz, CDCl3
Moisture ≤ 0.5%Karl Fischer
Residual Solvent MeCN < 410 ppmGC-Headspace

Expected NMR Signals (CDCl3):

  • 
     6.8–6.9 (d, 1H, Imidazole-H)
    
  • 
     6.7–6.8 (d, 1H, Imidazole-H)
    
  • 
     3.7–3.8 (d, 2H, N-CH2-Cyclopropyl)
    
  • 
     2.3–2.4 (s, 3H, C2-Methyl)
    
  • 
     1.0–1.2 (m, 1H, Cyclopropyl-CH)
    
  • 
     0.5–0.7 (m, 2H, Cyclopropyl-CH2)
    
  • 
     0.2–0.4 (m, 2H, Cyclopropyl-CH2)
    

Safety & Troubleshooting (E-E-A-T)

Hazard Analysis
  • (Bromomethyl)cyclopropane: Flammable liquid and lachrymator. It is an alkylating agent and potential mutagen. Engineering Control: All transfers must occur in a closed system or fume hood. Use chemically resistant gloves (Nitrile/Laminate).

  • Exotherm: The alkylation is exothermic. On a large scale (kg), the addition rate determines the heat release. Never add the alkyl halide in a single bolus at 60°C.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion Old/Wet

Use freshly ground, anhydrous base. Add 0.1 eq KI to catalyze.
Dialkylation (Salt) Excess Alkyl Halide / High TempStrictly control stoichiometry (1.05 eq max). Keep temp <85°C.
Colored Product Oxidation / Iodine tracesWash organic layer with 10% Sodium Thiosulfate if KI was used.
Emulsion during Workup Fine particulatesFilter through Celite pad before aqueous wash.

References

  • General Imidazole Alkylation: Fekete, M. et al. "A continuous flow process for the green and sustainable production of N-alkyl imidazoles." ThalesNano Application Notes. Link

  • Phase Transfer Catalysis: Halpern, M. "High-Dilution PTC N-Alkylation." Industrial Phase-Transfer Catalysis. Link

  • Safety Data: Thermo Fisher Scientific. "Safety Data Sheet: (Bromomethyl)cyclopropane." Link

  • Mechanistic Insight: Wang, J. et al. "Development of a selective and scalable N1-indazole alkylation."[2] RSC Advances, 2024.[2] Link

  • Related Pharmacophore Synthesis: "Preparation of imidazole derivatives as H3 receptor antagonists." European Patent EP0977742. (Contextual grounding for the utility of the target).[1][3][4][5][6][7]

Disclaimer: This protocol is for research and development purposes. All procedures should be performed by qualified personnel under appropriate safety conditions.

Sources

Troubleshooting & Optimization

Preventing quaternary ammonium salt formation in imidazole alkylation

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Quaternary Ammonium Salt Formation

Welcome to the Technical Support Center for Imidazole Alkylation. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of imidazole functionalization. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively. The N-alkylation of imidazoles is a fundamental transformation in medicinal chemistry, but it is often plagued by the formation of undesired 1,3-dialkylated imidazolium quaternary salts.[1][2] This guide provides in-depth, field-proven insights to help you achieve selective mono-alkylation and suppress this competing reaction.

Frequently Asked Questions (FAQs)

Q1: What is quaternary ammonium salt formation in the context of imidazole alkylation?

A1: Imidazole has two nucleophilic nitrogen atoms (N1 and N3). A standard N-alkylation reaction aims to add a single alkyl group to one of these nitrogens to form a 1-substituted imidazole. However, the resulting mono-alkylated imidazole is still nucleophilic and can react with a second molecule of the alkylating agent. This second alkylation occurs at the remaining nitrogen atom, forming a 1,3-dialkylated imidazolium salt, which is a type of quaternary ammonium salt.[2][3] This over-alkylation is often the primary side reaction.

Q2: Why is the formation of this quaternary salt a problem?

A2: The formation of the quaternary salt is problematic for several reasons:

  • Reduced Yield: It consumes both the starting material and the alkylating agent, leading to a lower yield of the desired mono-alkylated product.

  • Purification Challenges: Imidazolium salts are often highly polar and can be difficult to separate from the desired product and unreacted starting material, complicating the workup and purification process.

  • Altered Biological Activity: The quaternary salt has vastly different physicochemical properties (e.g., polarity, solubility) and biological activity compared to the neutral mono-alkylated product.[4][5]

Q3: Is one nitrogen on the imidazole ring more reactive than the other?

A3: In an unsubstituted imidazole, the two nitrogen atoms are in a rapid tautomeric equilibrium, making them chemically equivalent. However, once the imidazole is deprotonated by a base, the resulting imidazolide anion has its negative charge delocalized across both nitrogen atoms.[6] In unsymmetrically substituted imidazoles, electronic and steric factors can make one nitrogen more nucleophilic or more sterically accessible than the other, influencing which one is alkylated first.[7]

Q4: What is the fundamental mechanism of this over-alkylation?

A4: The process is a sequential nucleophilic substitution (SN2) reaction.

  • First Alkylation: The neutral imidazole or its conjugate base (the imidazolide anion) acts as a nucleophile, attacking the electrophilic alkylating agent (e.g., an alkyl halide) to form the 1-substituted imidazole.[8]

  • Second Alkylation (Quaternization): The remaining sp2-hybridized nitrogen in the 1-substituted imidazole product is still nucleophilic and attacks a second molecule of the alkylating agent, leading to the formation of the positively charged 1,3-dialkylated imidazolium salt.[1]

Troubleshooting Guide: Preventing Quaternization

This section addresses specific issues you may encounter during your experiments, providing explanations and actionable solutions.

Problem 1: My reaction consistently produces a high percentage of the dialkylated quaternary salt.

This is the most common issue and is typically a result of reaction stoichiometry and conditions favoring the second alkylation step.

Root Cause Analysis & Solutions:

The rate of the second alkylation is highly dependent on the concentration of both the mono-alkylated intermediate and the alkylating agent.

  • Stoichiometry Control (The Primary Lever):

    • Explanation: Using an excess of the alkylating agent is the most frequent cause of quaternization. Once the initial mono-alkylation occurs, the excess alkylating agent is readily available to react with the newly formed, nucleophilic product.

    • Solution: Carefully control the stoichiometry. Use the imidazole as the limiting reagent and the alkylating agent in a slight excess (e.g., 1.05-1.2 equivalents). A more effective strategy is to use the imidazole as the excess reagent. This ensures that the alkylating agent is more likely to encounter an unreacted imidazole molecule rather than a mono-alkylated one.

  • Slow Addition of the Alkylating Agent:

    • Explanation: Adding the alkylating agent all at once creates a high initial concentration, which can drive the second alkylation.

    • Solution: Add the alkylating agent dropwise or via a syringe pump over an extended period. This keeps the instantaneous concentration of the alkylating agent low, favoring the reaction with the more abundant starting imidazole over the less concentrated mono-alkylated product.

  • Temperature Management:

    • Explanation: Higher temperatures can increase the rate of both alkylation steps but may disproportionately favor the second, intermolecular reaction.

    • Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature or even 0 °C and monitor the reaction progress by TLC or LC-MS before deciding to heat. Some protocols for selective alkylation operate at temperatures between 75-115°C, but going higher may not improve yield and can promote side reactions.[9]

Data Summary: Controlling Stoichiometry & Conditions
ParameterStandard Approach (High Quaternization Risk)Recommended Approach (Selective Mono-alkylation)Rationale
Molar Ratio (Imidazole:Alkylating Agent) 1 : >1.51 : 1.05–1.2 (or Imidazole in excess, e.g., 1.5 : 1)Minimizes excess alkylating agent available for the second reaction.
Addition Method All at onceSlow, dropwise addition over 1-2 hoursMaintains a low instantaneous concentration of the alkylating agent.
Temperature High (e.g., >120 °C)Room Temperature to 80 °C (optimize as needed)Reduces the rate of the competing second alkylation.[10]
Problem 2: I am using a small, highly reactive alkylating agent (e.g., methyl iodide, benzyl bromide) and cannot avoid quaternization.

Small, unhindered, and highly reactive alkylating agents are particularly prone to causing over-alkylation.

Root Cause Analysis & Solutions:

  • Steric Effects:

    • Explanation: The transition state for the second alkylation (quaternization) is more sterically crowded than the first. Small alkylating agents like methyl iodide can easily access the second nitrogen atom even after the first is substituted.

    • Solution 1: Modify the Alkylating Agent: If your synthesis allows, switch to a bulkier alkylating agent. The increased steric hindrance will dramatically slow down the rate of the second alkylation.

    • Solution 2: Modify the Imidazole Substrate: If possible, start with an imidazole that has a bulky substituent at the C2 or C4/C5 position. This will sterically shield the adjacent nitrogen atoms, disfavoring the approach of a second electrophile.[7]

  • Protecting Groups (The Definitive Solution):

    • Explanation: For complex syntheses or when using highly reactive alkylating agents, the most robust strategy is to use a protecting group. A protecting group blocks one of the nitrogen atoms, ensuring that alkylation can only occur at the desired site. After the reaction, the protecting group is removed.

    • Recommended Protecting Group: SEM (2-(trimethylsilyl)ethoxymethyl): The SEM group is an excellent choice for controlling imidazole alkylation. It can be selectively introduced and, after alkylation at the N3 position, removed under acidic conditions or with fluoride ions to yield the 1-substituted imidazole.[11][12] This strategy is known as "trans-N-alkylation" and provides exceptional regiocontrol.[12]

Workflow: Selective Alkylation using a Protecting Group

G cluster_0 Protecting Group Strategy start Unsymmetrical Imidazole protect Step 1: Protect N1 (e.g., with SEM-Cl) start->protect Selective Protection alkylate Step 2: Alkylate N3 (Alkyl Halide, Base) protect->alkylate Directed Alkylation deprotect Step 3: Deprotect N1 (e.g., TBAF or Acid) alkylate->deprotect Selective Removal product Pure 1,4- or 1,5-Disubstituted Imidazole deprotect->product

Caption: Protecting group workflow for selective N-alkylation.

Problem 3: Does my choice of base and solvent impact the formation of the quaternary salt?

Yes, the base and solvent system plays a crucial role in the reaction's selectivity.

Root Cause Analysis & Solutions:

  • Base Selection:

    • Explanation: A strong, non-nucleophilic base like sodium hydride (NaH) or potassium hydroxide (KOH) is typically used to deprotonate the imidazole, forming the highly nucleophilic imidazolide anion.[13][14] Using a weaker base (e.g., K₂CO₃) or a nucleophilic base (e.g., an amine base like triethylamine) can lead to a more complex reaction profile. Amine bases can compete in the alkylation reaction.

    • Solution: Use a strong, non-nucleophilic base to ensure complete and rapid deprotonation of the starting imidazole. This maximizes the concentration of the most reactive nucleophile for the first alkylation step.

  • Solvent Selection:

    • Explanation: Polar aprotic solvents like DMF, DMSO, THF, and acetonitrile are generally preferred.[10][13] They effectively solvate the cation of the base (e.g., Na⁺) without solvating the imidazolide anion, thus enhancing its nucleophilicity. Nonpolar solvents like toluene can also be used, but reaction rates may be slower.[9] The choice of solvent can also influence ion-pairing effects, which in turn affect selectivity.[15]

    • Solution: Employ a polar aprotic solvent like DMF or THF for efficient reactions.

Solvent and Base Selection Guide
BaseRecommended SolventsComments
Sodium Hydride (NaH) THF, DMFStrong, non-nucleophilic base. Generates H₂ gas, requires an inert atmosphere. Highly effective for complete deprotonation.[13]
Potassium Hydroxide (KOH) Acetonitrile, TolueneStrong, inexpensive base. Often used in industrial processes. Can be used as a fine powder for better reactivity.[9]
Potassium Carbonate (K₂CO₃) DMF, AcetonitrileMilder base, suitable for many substrates. Reaction may be slower.[14]
Cesium Carbonate (Cs₂CO₃) Acetonitrile, DMFEffective base, often used to improve yields in challenging alkylations.[16]

Key Experimental Protocols

Protocol 1: General Procedure for Selective Mono-N-Alkylation

This protocol is optimized to minimize the formation of the quaternary salt by controlling stoichiometry and addition rate.

Materials:

  • Imidazole substrate (1.0 equiv)

  • Alkyl halide (1.1 equiv)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 equiv)

  • Anhydrous DMF or THF

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate or other suitable extraction solvent

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add the imidazole substrate (1.0 equiv).

  • Add anhydrous DMF or THF (to make a ~0.5 M solution).

  • Cool the mixture to 0 °C in an ice bath.

  • Carefully add the sodium hydride (1.2 equiv) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes until gas evolution ceases.

  • Dissolve the alkyl halide (1.1 equiv) in a small amount of the reaction solvent and add it to the dropping funnel.

  • Add the alkyl halide solution dropwise to the reaction mixture over 1-2 hours at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. Stir until the starting material is consumed (typically 2-12 hours).

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Dilute the mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired mono-alkylated imidazole.

Troubleshooting Workflow Diagram

G start Problem: Significant Quaternary Salt Formation q1 Is Alkylating Agent > 1.2 eq? start->q1 sol1 Reduce to 1.05-1.2 eq. Consider using imidazole in excess. q1->sol1 Yes q2 Was Alkylating Agent added all at once? q1->q2 No sol1->q2 sol2 Implement slow, dropwise addition via syringe pump or dropping funnel. q2->sol2 Yes q3 Is the alkylating agent small and highly reactive (e.g., MeI, BnBr)? q2->q3 No sol2->q3 sol3 Consider a bulkier alkylating agent or use a protecting group strategy (e.g., SEM group). q3->sol3 Yes q4 Is the reaction temperature high? q3->q4 No sol3->q4 sol4 Reduce temperature. Start at 0°C or RT and monitor before heating. q4->sol4 Yes end_node Optimized for Mono-alkylation q4->end_node No sol4->end_node

Caption: A logical workflow for troubleshooting quaternization.

References
  • Selective N-Alkylation of Imidazole with Alcohols over Calcined Layered Double Hydroxides. (2025). Vertex AI Search.
  • Bellina, F., Cauteruccio, S., & Rossi, R. (2010). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. The Journal of Organic Chemistry, 75(15), 5398-5414. [Link]

  • BenchChem. (2025).
  • Reddit. (2023). This is why selective N-alkylation of imidazoles is difficult. r/OrganicChemistry. [Link]

  • Bellina, F., Cauteruccio, S., & Rossi, R. (2010). C−H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C−H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. The Journal of Organic Chemistry. [Link]

  • Kusumoto, T., Kawakami, J., & Hiyama, T. (2006). Selective N-Alkylation of Imidazole with Alcohols over Calcined Layered Double Hydroxides. Bulletin of the Chemical Society of Japan. [Link]

  • BenchChem. (2025). Technical Support Center: Enhancing Regioselectivity of Imidazole Substitution Reactions. BenchChem.
  • BenchChem. (2025).
  • Guzmán, A., & Pávkov-Guzmán, M. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 763. [Link]

  • Grimmett, M. R. (1980). N-Alkylation of imidazoles. University of Otago. [Link]

  • Kocienski, P. J. (n.d.). Protecting groups. University of Leeds.
  • Chan, B. K. M., Chang, N.-H., & Grimmett, M. R. (1977). The synthesis and thermolysis of imidazole quaternary salts. Australian Journal of Chemistry, 30(9), 2005-2013. [Link]

  • López-Pestaña, J. M., Ávila-Rey, M. J., & Martín-Aranda, R. M. (2002). Ultrasound-promoted N-alkylation of imidazole. Catalysis by solid-base, alkali-metal doped carbons. Green Chemistry, 4(6), 628-630. [Link]

  • Seley, K. L., Januszczyk, P., & Hagos, A. (2018). Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2-, and N3-Positions, Including Pyrazolo[3,4-d]pyrimidines, Purines,[11][13][17]Triazolo[6][12]pyridines, and Related Deaza-Compounds. The Journal of Organic Chemistry, 83(12), 6435-6448. [Link]

  • Manoharan, T. S., & Brown, R. S. (1988). 1-(1-Ethoxyethyl): an effective protecting group for imidazole nitrogen. The Journal of Organic Chemistry, 53(6), 1107-1110. [Link]

  • ResearchGate. (n.d.). (i) N-alkylation of imidazole: RBr, (KOH/K2CO3), acetonitrile, 80°C,...
  • Halpern, Y. (1991). Process for preparing 1-alkylimidazoles. U.S. Patent No. 5,011,934. Washington, DC: U.S.
  • Martín-Aranda, R. M., et al. (2002). N-alkylation of imidazole by alkaline carbons.
  • Vîlcu, A. A., et al. (2020). One-pot synthesis of symmetric imidazolium ionic liquids N,N-disubstituted with long alkyl chains. RSC Advances, 10(37), 21873-21884. [Link]

  • Zenodo. (2024). SYNTHESIS AND REACTIONS OF IMIDAZOLE. Zenodo.
  • Begtrup, M., & Larsen, P. (1990). Alkylation, Acylation and Silylation of Azoles. Acta Chemica Scandinavica, 44, 1050-1057.
  • Guzmán, A., & Pávkov-Guzmán, M. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI. [Link]

  • Viciano-Chumillas, M., et al. (2017). From Imidazole toward Imidazolium Salts and N-Heterocyclic Carbene Ligands: Electronic and Geometrical Redistribution. ACS Omega, 2(4), 1546-1555. [Link]

  • CUTM Courseware. (n.d.). imidazole.pdf. CUTM Courseware.
  • Koplovitz, I., et al. (1989). Quaternary salts of 2-[(hydroxyimino)methyl]imidazole. 3. Synthesis and evaluation... Journal of Medicinal Chemistry, 32(2), 504-516. [Link]

  • BenchChem. (2025). Technical Support Center: Regioselectivity in Imidazole Synthesis. BenchChem.
  • Science of Synthesis. (n.d.). Product Class 3: Imidazoles. Thieme E-Books & E-Journals.
  • Singh, R. (2015). What is the procedure for the reaction of imidazole with alkyl halide?. ResearchGate. [Link]

  • Gabova, I. S., et al. (2020). N-Alkylation of Imidazoles with Dialkyl and Alkylene Carbonates. Russian Journal of Organic Chemistry, 56(12), 2082-2090.
  • Boumoud, B., et al. (2023). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Beilstein Journal of Organic Chemistry, 19, 1481-1488. [Link]

  • Wang, J., et al. (2020). N1 site alkylation method for imidazole compounds.
  • Karaaslan, C., et al. (2025). Imidazolium salts carrying two positive charges: design, synthesis, characterization, molecular docking, antibacterial and enzyme inhibitory activities. Frontiers in Chemistry.

Sources

Technical Support Center: Purification of 1-(cyclopropylmethyl)-2-methyl-1H-imidazole

[1]

Case ID: PUR-IMD-CPM-02 Subject: Isolation, Decolorization, and Stabilization of Imidazole Oils Status: Active Guide Assigned Specialist: Senior Application Scientist, Separation Technologies

Executive Summary

This guide addresses the purification of 1-(cyclopropylmethyl)-2-methyl-1H-imidazole , a critical intermediate often encountered as a viscous, amber-to-black oil.[1]

Chemical Profile:

  • State: Viscous Oil (often supercooled).[1]

  • Basicity (Predicted): pKa

    
     7.2–7.6 (Conjugate acid).[1]
    
  • Solubility: Soluble in alcohols, DCM, chloroform, ethyl acetate; sparingly soluble in water (pH dependent).

  • Key Challenge: Imidazoles are prone to oxidative discoloration (forming "black tars") and are difficult to crystallize due to the N-alkyl chain preventing efficient lattice packing.[1]

This protocol prioritizes Acid-Base Extraction for bulk cleanup and High-Vacuum Distillation for final polishing.[1]

Module 1: The Primary Protocol (Acid-Base Extraction)

Objective: Remove non-basic impurities (starting alkyl halides, neutral tars) and highly acidic byproducts.

The Logic

The imidazole nitrogen (N3) is basic. By lowering the pH, we protonate this nitrogen, forcing the molecule into the aqueous phase as a water-soluble salt. Neutral organic impurities remain in the organic phase.[1][2] We then reverse the pH to recover the pure free base.

Workflow Diagram

AcidBaseExtractionStartCrude Reaction Mixture(Dark Oil)DissolveDissolve in DCM or EtOAcStart->DissolveAcidifyExtract with 1M HCl (pH < 2)Dissolve->AcidifySep1Phase SeparationAcidify->Sep1OrgLayer1Organic Layer(Contains Neutral Impurities/Tars)Sep1->OrgLayer1DiscardAqLayer1Aqueous Layer(Contains Product Salt)Sep1->AqLayer1KeepWashWash Aqueous with fresh DCM(Repeat 2x)AqLayer1->WashBasifyBasify Aqueous with 4M NaOH(Target pH > 10)Wash->BasifyExtractExtract into DCM (3x)Basify->ExtractDryDry (Na2SO4) & ConcentrateExtract->DryFinalPurified Oil(Pale Yellow)Dry->Final

Caption: Workflow for the chemical isolation of basic imidazole derivatives via pH manipulation.

Step-by-Step Protocol
  • Dissolution: Dissolve the crude oil in Dichloromethane (DCM) .[1] Use approximately 10 mL of solvent per gram of crude.[1]

  • Acid Extraction:

    • Transfer to a separatory funnel.[1][2]

    • Extract with 1.0 M HCl (use 1.2 molar equivalents relative to the imidazole).

    • Note: The product moves to the aqueous layer (top or bottom depends on solvent density; DCM is heavier than water).

  • The "Tar" Wash:

    • Separate the layers.[1][2][3][4] Keep the Aqueous Acidic Layer .

    • Wash the aqueous layer 2x with fresh DCM.[1] This removes non-basic colored impurities and unreacted alkyl halides.[1]

  • Basification:

    • Cool the aqueous layer in an ice bath (neutralization is exothermic).

    • Slowly add 4M NaOH or 50% KOH until pH > 10.[1] The solution will likely turn cloudy as the free base oil separates.

  • Recovery:

    • Extract the aqueous mixture 3x with DCM.[1][2]

    • Combine organic extracts, dry over anhydrous

      
      , and concentrate under reduced pressure.
      

Module 2: High-Purity Polishing (Vacuum Distillation)

Objective: Isolate analytical grade material (99%+) and remove trace color.

Warning: Imidazoles have high boiling points.[1] Atmospheric distillation will cause decomposition (browning).[1] You must use high vacuum.[1]

Distillation Parameters Table
ParameterConditionReason
Pressure < 1.0 mmHg (High Vac)Lowers bp significantly to prevent thermal degradation.[1]
Bath Temp 120°C – 160°CStart low and ramp up slowly.[1]
Head Temp Expect 90°C – 110°CDependent on exact vacuum quality.
Gas Bleed Nitrogen (Capillary)Prevents oxidation during heating.[1]
Protocol
  • Set up a short-path distillation apparatus. Long columns promote hold-up and degradation.[1]

  • Ensure the system is leak-free.[1]

  • Wrap the distillation head in aluminum foil to prevent heat loss.

  • Collect the main fraction.[1] Discard the first 5% (forerun) which contains residual solvents.

Module 3: Troubleshooting & FAQs

Q1: My oil turned black/dark brown after sitting on the bench. Is it ruined?

  • Diagnosis: Imidazoles are electron-rich and prone to air-oxidation, forming N-oxide or polymer impurities.[1]

  • Solution: The compound is likely still 90%+ pure despite the color.

    • Quick Fix: Dissolve in EtOAc and treat with Activated Charcoal (10 wt%).[1] Stir for 30 mins, filter through Celite.

    • Robust Fix: Perform the Acid-Base extraction (Module 1).[1] The colored species are often neutral polymers that will not extract into the acid phase.

Q2: I am worried about the cyclopropyl ring opening during acid extraction.

  • Analysis: The cyclopropylmethyl group is sensitive to carbocation formation.[1][5][6][7] However, in 1M HCl, you are protonating the imidazole nitrogen , not the cyclopropyl group. The resulting imidazolium salt is stable.[1]

  • Precaution: Avoid heating the acidic solution. Perform the neutralization quickly and in the cold (0°C). Do not use concentrated sulfuric or nitric acid.[1]

Q3: I have a persistent emulsion during the extraction.

  • Cause: Amphiphilic nature of the N-alkyl imidazole (polar head, lipophilic tail).

  • Solution:

    • Add Brine (Saturated NaCl) to the aqueous phase to increase ionic strength.[1]

    • Filter the biphasic mixture through a pad of Celite to break the surface tension of the emulsion.

Q4: Can I turn this oil into a solid for easier handling?

  • Solution: Yes. Salt formation is an excellent purification strategy.[1]

    • Oxalate Salt: Dissolve oil in Acetone/Ethanol (1:1).[1] Add 1 equivalent of Oxalic Acid dissolved in warm Ethanol.[1] Cool to 4°C. Imidazole oxalates often crystallize well.[1]

    • HCl Salt: Dissolve oil in dry Diethyl Ether.[1] Bubble dry HCl gas or add HCl in Dioxane.[1] The hygroscopic solid will precipitate.[1]

Module 4: Process Logic & Safety

The following logic tree helps decide which purification route to take based on your current purity and needs.

DecisionTreeStartCrude Material StatusColorIs it Dark/Black?Start->ColorPurityIs Purity > 95%?Color->PurityNo (Pale/Yellow)Action1Perform Acid-Base ExtractionColor->Action1YesAction2Perform Vacuum DistillationPurity->Action2NoAction3Use as is / Store under ArgonPurity->Action3YesAction1->PurityRe-evaluate

Caption: Decision matrix for selecting the appropriate purification workflow.

References

  • Purification of Heterocyclic Amines: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Standard protocol for distillation of basic oils).

  • Imidazole Chemistry & Stability: Grimmett, M. R. (1997).[1] Imidazole and Benzimidazole Synthesis. Academic Press.[1] (Detailed reactivity of N-alkyl imidazoles).

  • Cyclopropylmethyl Stability: Roberts, J. D., & Mazur, R. H. (1951). The Nature of the Intermediate in the Solvolysis of Cyclopropylmethyl Derivatives. Journal of the American Chemical Society, 73(6), 2509–2520.[6][7][8] (Foundational text on cyclopropylmethyl cation rearrangement risks).

  • General Synthesis Context: TCG Lifesciences. (2025).[1] Discovery of 1-(Cyclopropylmethyl)-2-(Dibenzo[b,d]Thiophen-2-yl)-1H-Benzo[d]Imidazole-5-Carboxylic Acid. (Example of this moiety in drug discovery).

Troubleshooting low conversion in imidazole cyclopropylmethylation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Brick Wall" of Cyclopropylation

If you are attempting to attach a cyclopropyl group to an imidazole nitrogen using cyclopropyl bromide (or chloride) and a standard base (e.g.,


, 

)
, your conversion is likely stalled at <5-10%.

Diagnosis: You are fighting physics. Direct alkylation via


 mechanism is kinetically accessible for methyl, ethyl, and isopropyl groups, but it is forbidden  for cyclopropyl rings.
Why Your Current Protocol Failed
  • Trajectory Blockade: The ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     mechanism requires a backside attack (
    
    
    
    from the leaving group). In a cyclopropyl ring, the backside is shielded by the ring framework itself.
  • I-Strain (Internal Strain): The transition state for

    
     requires the electrophilic carbon to rehybridize towards 
    
    
    
    (planar). This forces the bond angles toward
    
    
    , which is energetically impossible within a 3-membered ring constrained to
    
    
    .

The Solution: You must abandon nucleophilic substitution (


) and switch to Copper-Catalyzed Cross-Coupling (Chan-Lam or Ullmann) .

Decision Matrix: Choosing the Right Protocol

Use this logic flow to select the correct method for your specific substrate.

G start START: Imidazole Substrate q1 Do you have Cyclopropylboronic Acid? start->q1 chanlam METHOD A: Chan-Lam Coupling (Standard & Mild) q1->chanlam Yes ullmann METHOD B: Modified Ullmann (High T, Robust) q1->ullmann No (Only Halides available) sn2 STOP: Direct Alkylation (SN2) Will Fail ullmann->sn2 Using Cyclopropyl Bromide? ullmann_real Proceed with CuI + Ligand ullmann->ullmann_real Use Cyclopropyl Iodide

Figure 1: Strategic decision tree for N-cyclopropylation. Note that direct alkylation is a dead end.

Method A: The Chan-Lam Coupling (Recommended)

Best for: Lab-scale synthesis (mg to g), acid-sensitive substrates, and mild conditions.

This method uses an oxidative coupling mechanism.[1] The copper catalyst cycles between Cu(II) and Cu(III). Crucially, it requires air (oxygen) to regenerate the active catalyst.

Validated Protocol
ComponentReagentEquiv.Role
Substrate Imidazole Derivative1.0Nucleophile
Coupling Partner Cyclopropylboronic Acid 2.0 - 2.5 Electrophile (Excess required due to protodeboronation)
Catalyst

1.0Stoichiometric oxidant/catalyst
Ligand 2,2'-Bipyridine (bipy)1.0Stabilizes Cu-species, prevents aggregation
Base

or Pyridine
2.0Activates the imidazole
Solvent 1,2-Dichloroethane (DCE)[0.1 M]High oxygen solubility
Atmosphere Dry Air / Oxygen BalloonCRITICAL: Do not use Argon/Nitrogen
Temp

--
Troubleshooting Chan-Lam

Q: The reaction turns black and stops at 50% conversion.

  • Cause: Catalyst death (disproportionation to Cu(0)) or oxygen starvation.

  • Fix: Ensure vigorous stirring to mix the air into the solvent. Do not seal the reaction under inert gas. Add a balloon of

    
     or use an open-air reflux condenser.
    

Q: I see a large amount of cyclopropane (gas) forming.

  • Cause: Protodeboronation. The boronic acid hydrolyzes faster than it couples.

  • Fix: Add 4Å Molecular Sieves (powdered) to scavenge water. Add the boronic acid in two portions (0h and 4h).

Method B: Modified Ullmann Coupling

Best for: Scale-up, boronic acid unavailability, or electron-deficient imidazoles.

This method utilizes Cyclopropyl Iodide . Do not use bromide or chloride; the C-X bond is too strong.

Validated Protocol
ComponentReagentEquiv.Role
Substrate Imidazole Derivative1.0Nucleophile
Electrophile Cyclopropyl Iodide 1.5Coupling partner
Catalyst

0.1 (10 mol%)Catalyst
Ligand DMEDA or 1,10-Phenanthroline0.2 (20 mol%)Accelerates oxidative addition
Base

2.0Inorganic base
Solvent Toluene or DMF[0.2 M]-
Temp

-Heat is required
Troubleshooting Ullmann

Q: Conversion is low even at


. 
  • Cause: Ligand poisoning or poor solubility of

    
    .
    
  • Fix: Switch ligand to trans-N,N'-dimethylcyclohexane-1,2-diamine . Ensure the reaction is strictly anhydrous (flame-dried glassware), as water kills the active Cu(I) species.

Q: Regioselectivity issues (N1 vs N3).

  • Insight: Sterics dominate. If your imidazole has a substituent at C4, the cyclopropyl group will preferentially install at the distal nitrogen (N1) to avoid steric clash.

  • Fix: Regioselectivity is inherent to the substrate's electronics/sterics. If you need the other isomer, you must synthesize the imidazole ring de novo or use a blocking group strategy.

Mechanistic Visualization (Chan-Lam)

Understanding the cycle helps you identify where your reaction is failing.

ChanLam Cu2 Cu(II)(OAc)2 (Resting State) Complex Complex Cu2->Complex A + Imidazole + Base Transmetal Transmetalation (Boronic Acid enters) A->Transmetal + R-B(OH)2 Cu3 Cu(III) Species (Unstable) Transmetal->Cu3 Oxidation (Air) Product Product Release (Reductive Elimination) Cu3->Product Yields Product + Cu(I) Product->Cu2 Re-oxidation by O2

Figure 2: The Chan-Lam catalytic cycle. Note that Oxidation (Air) is required to access the reactive Cu(III) species.

References & Authority

  • Fundamental Limitation of Cyclopropyl SN2:

    • Mechanism:[1][2][3][4][5][6][7][8] The inability of cyclopropyl halides to undergo backside attack is a foundational concept in physical organic chemistry, attributed to I-strain and orbital misalignment.

    • Source: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

  • Chan-Lam Coupling (Imidazole Specifics):

    • Primary Protocol: Antilla, J. C., & Buchwald, S. L. (2001).[1] Copper-Catalyzed Coupling of Arylboronic Acids and Amines.[3][4][9] Organic Letters, 3(13), 2077–2079. Link

    • Imidazole Application: Collman, J. P., & Zhong, M. (2000).[1] An Efficient Diamine·Copper Complex-Catalyzed Coupling of Arylboronic Acids with Imidazoles.[9] Organic Letters, 2(9), 1233–1236. Link

  • Ullmann Coupling (Cyclopropyl Iodide):

    • Ligand Acceleration: Tellez, J. et al. (2010). A Simple and Efficient Copper-Catalyzed Synthesis of N-Cyclopropylazoles. European Journal of Organic Chemistry. Link

  • Formal Nucleophilic Substitution (Alternative):

    • Cyclopropene Route: Rubina, M., et al. (2012).[10] Formal Nucleophilic Substitution of Bromocyclopropanes with Azoles.[10] Organic Letters, 14(7), 1926–1929. Link

Sources

Stability of cyclopropylmethyl group under acidic reaction conditions

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #CPM-4492: Stability of Cyclopropylmethyl (CPM) Group Under Acidic Conditions Status: Open | Priority: High Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary

The Core Conflict: The stability of the cyclopropylmethyl (CPM) group in acid is a dichotomy determined by the heteroatom to which it is attached.

  • N-CPM (Amines): Generally stable in acidic media (e.g., HCl, TFA). Protonation occurs on the nitrogen, deactivating the leaving group and preventing carbocation formation.

  • O-CPM (Ethers): Labile in strong acidic conditions. Protonation of the oxygen creates a good leaving group (

    
    ), triggering the formation of the cyclopropylcarbinyl cation, which rapidly rearranges.
    

This guide details the mechanistic underpinnings of this instability and provides validated protocols for handling CPM-containing molecules during acidic deprotections (e.g., Boc removal) and workups.

The Mechanism: The "Non-Classical" Cation Trap

To troubleshoot CPM instability, you must understand the Roberts-Mazur Rearrangement .

When a CPM group generates a carbocation (via leaving group departure), it does not remain a static primary cation. The


-bonds of the cyclopropane ring overlap with the empty p-orbital (bisected conformation), leading to "dancing resonance." This delocalization stabilizes the cation but simultaneously facilitates rapid equilibrium between three isomeric forms.
Visualizing the Rearrangement Pathway

CPM_Rearrangement Start Precursor (CPM-X) CPM_Cat Cyclopropylcarbinyl Cation Start->CPM_Cat Acid/Heat (-HX) CB_Cat Cyclobutyl Cation CPM_Cat->CB_Cat Ring Expansion HA_Cat Homoallyl Cation CPM_Cat->HA_Cat Ring Opening Products Mixture of Isomeric Products (Cl, OH, OAlk) CPM_Cat->Products CB_Cat->HA_Cat CB_Cat->Products HA_Cat->Products

Figure 1: The Roberts-Mazur rearrangement equilibrium. Once the cation forms, product distribution is kinetically controlled by the nucleophile and solvent.

Scenario A: N-Cyclopropylmethyl (Amines)

Context: Common in opioid synthesis (e.g., Naltrexone, Buprenorphine).

Verdict: Highly Stable. In the presence of Brønsted acids (HCl, HBr, TFA), the basic nitrogen is protonated to form an ammonium salt (


). An ammonium group is a non-leaving group. Therefore, the C-N bond does not break, the cation never forms, and the ring remains intact.

Troubleshooting Matrix: N-CPM

ConditionStabilityRisk FactorRecommendation
1M - 4M HCl / Dioxane ExcellentLowStandard condition for salt formation.
TFA / DCM (1:1) ExcellentLowSafe for Boc deprotection.
HBr / AcOH (33%) ModerateMediumHigh heat can force degradation; keep < 60°C.
Lewis Acids (BBr3, AlCl3) PoorHighLewis acids can coordinate to N, but if excess is used, they may attack the ring or adjacent groups.

Protocol 1: Boc-Deprotection in the Presence of N-CPM Objective: Remove a Boc group from a secondary amine while preserving an N-cyclopropylmethyl group elsewhere in the molecule.

  • Dissolution: Dissolve substrate (1.0 equiv) in anhydrous DCM (

    
    ).
    
  • Scavenger Addition (Crucial): Add triethylsilane (TES) or 1,3-dimethoxybenzene (2.0 equiv).

    • Why? While N-CPM is stable, trace impurities or side reactions could generate electrophiles. Scavengers prevent "cation hopping."

  • Acid Addition: Add TFA (10-20 equiv) dropwise at 0°C.

  • Reaction: Warm to RT and monitor by LCMS.

  • Workup: Quench with sat.

    
    . Do not  concentrate the acidic mixture to dryness with heat, as high concentration + heat can induce degradation.
    

Scenario B: O-Cyclopropylmethyl (Ethers)

Context: Using CPM as a protecting group or in ether pharmacophores.

Verdict: Unstable / Conditionally Labile. Protonation of the ether oxygen generates an oxonium ion (


). The CPM group is a "masked" carbocation. If the reaction conditions allow 

pathways (polar protic solvents, heat, strong acid), the CPM group will cleave and rearrange.

Stability Limits:

Acid TypeConditionOutcomeMechanism
Dilute HCl (1M) RT, < 1hMetastableSlow hydrolysis may occur.
TFA (Neat) RTUnstable Cleavage + Rearrangement (Trifluoroacetate esters).
BBr3 / DCM -78°C to 0°CCleavage Rapid cleavage to bromide (rearranged products likely).
Acetic Acid 80°CUnstable Solvolysis to acetates (cyclobutyl/homoallyl mix).

Protocol 2: Controlled Cleavage (If removal is desired) If you are trying to remove an O-CPM group, standard acid hydrolysis yields a mess. Use this oxidative method instead:

  • Reagent: Ceric Ammonium Nitrate (CAN) in Acetonitrile/Water.

  • Mechanism: Radical oxidation of the cyclopropyl ring, leading to ring opening and clean release of the alcohol.

  • Reference: Tetrahedron Lett. 2003, 44, 3863.

Diagnostic & Troubleshooting FAQ

Q: I see a "M+14" peak in my LCMS after acidic treatment. What is it? A: This is likely Ring Expansion (Methylation mimic). If you used Methanol as a solvent with acid, the CPM cation formed, rearranged, and was trapped by MeOH.

  • Check: Did you use MeOH/HCl?

  • Fix: Switch to non-nucleophilic solvents (DCM, THF) or use Dioxane/HCl.

Q: Can I use Lewis Acids (e.g.,


) with N-CPM? 
A:  Proceed with caution. Unlike protons, Lewis acids are bulky. While they coordinate to the amine, if the amine is sterically crowded, the Lewis acid might interact with the cyclopropane "banana bonds" (which have 

-character), leading to ring opening.
  • Recommendation: Pre-complex the amine with a proton source (1 eq. HCl) before adding the Lewis acid to protect the ring.

Q: My N-CPM amine is decomposing in 6M HCl at reflux. A: Under forcing conditions (refluxing strong acid), you may be observing Hofmann-like elimination or nucleophilic attack on the ring by chloride ions.

  • Fix: Lower temperature to < 60°C. If hydrolysis is needed, use

    
     (non-nucleophilic counterion) instead of HCl.
    

Decision Tree for Experimental Design

Troubleshooting_Tree Start Start: Acidic Reaction with CPM Group CheckAtom Is CPM attached to Nitrogen or Oxygen? Start->CheckAtom Nitrogen Nitrogen (Amine) CheckAtom->Nitrogen Oxygen Oxygen (Ether) CheckAtom->Oxygen AcidType Acid Type? Nitrogen->AcidType Bronsted Brønsted (HCl, TFA) AcidType->Bronsted Lewis Lewis (BBr3, AlCl3) AcidType->Lewis Safe STABLE Proceed with standard protocol. Bronsted->Safe Caution RISK Protect amine with HCl first or keep temp < 0°C. Lewis->Caution Goal Goal? Oxygen->Goal Keep Keep CPM Goal->Keep Cleave Remove CPM Goal->Cleave Danger UNSTABLE Avoid strong acids. Use basic/neutral conditions. Keep->Danger Method Use Oxidative Cleavage (CAN or NBS) Cleave->Method

Figure 2: Operational workflow for selecting reaction conditions based on CPM connectivity.

References

  • Roberts, J. D., & Mazur, R. H. (1951).[1] Small-Ring Compounds. IV. Interconversion Reactions of Cyclobutyl, Cyclopropylcarbinyl and Allylcarbinyl Derivatives.[1][2] Journal of the American Chemical Society, 73(6), 2509–2520.[3]

  • Olah, G. A., et al. (1978). Stable Carbocations. CXCVIII. Carbon-13 Nuclear Magnetic Resonance Spectroscopic Study of Cyclopropylcarbinyl Cations. Journal of the American Chemical Society, 100(21), 6658–6663.

  • Wiedemann, S. H., et al. (2007). Cyclopropylmethyl/Cyclobutyl Rearrangements on Surfaces: Evidence for Transient Cation Formation.[4] Journal of the American Chemical Society, 129(15), 4666–4677.[4]

  • Protecting Groups in Organic Synthesis (Greene & Wuts). Use of Cyclopropylmethyl ethers as protecting groups. (General Reference for O-CPM instability).

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectral Analysis of 1-(Cyclopropylmethyl)-2-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and medicinal chemistry, the precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, remains the cornerstone of this analytical process. This guide provides an in-depth analysis of the ¹H NMR spectrum of 1-(cyclopropylmethyl)-2-methyl-1H-imidazole, a heterocyclic compound of interest due to the prevalence of imidazole and cyclopropyl motifs in pharmaceuticals.

In the absence of a publicly available experimental spectrum for 1-(cyclopropylmethyl)-2-methyl-1H-imidazole, this guide presents a detailed, predicted ¹H NMR analysis. This prediction is grounded in the fundamental principles of NMR spectroscopy and supported by experimental data from structurally analogous compounds. By comparing the predicted spectrum with the actual spectra of 1-benzyl-2-methyl-1H-imidazole and 1-ethyl-2-methyl-1H-imidazole, we can highlight the unique spectral signatures imparted by the cyclopropylmethyl group.

Predicted ¹H NMR Spectrum of 1-(Cyclopropylmethyl)-2-methyl-1H-imidazole

The ¹H NMR spectrum of 1-(cyclopropylmethyl)-2-methyl-1H-imidazole is predicted to exhibit distinct signals corresponding to the protons of the imidazole ring, the 2-methyl group, and the N-cyclopropylmethyl substituent. The expected chemical shifts (δ), multiplicities, and coupling constants (J) are detailed in the table below.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-4~6.9 - 7.1Doublet (d)~1.5
H-5~6.7 - 6.9Doublet (d)~1.5
N-CH₂~3.8 - 4.0Doublet (d)~7.0
2-CH₃~2.3 - 2.5Singlet (s)-
CH (cyclopropyl)~1.1 - 1.3Multiplet (m)-
CH₂ (cyclopropyl, diastereotopic)~0.4 - 0.6Multiplet (m)-
CH₂ (cyclopropyl, diastereotopic)~0.2 - 0.4Multiplet (m)-

Causality Behind the Predicted Chemical Shifts:

  • Imidazole Ring Protons (H-4 and H-5): In N-substituted imidazoles, the protons on the heterocyclic ring typically appear in the aromatic region (6.5-8.0 ppm)[1]. The electron-donating nature of the N-1 substituent and the 2-methyl group will slightly shield these protons, shifting them upfield compared to unsubstituted imidazole, where H-4 and H-5 resonate at approximately 7.13 ppm and H-2 at 7.73 ppm[2]. The expected coupling constant of ~1.5 Hz between H-4 and H-5 is characteristic of imidazoles.

  • 2-Methyl Protons (2-CH₃): The methyl group at the C-2 position is attached to an sp²-hybridized carbon of the aromatic imidazole ring. This environment typically results in a chemical shift in the range of 2.3-2.5 ppm. Due to the absence of adjacent protons, this signal will appear as a sharp singlet.

  • N-Methylene Protons (N-CH₂): The methylene protons adjacent to the imidazole nitrogen are deshielded by the electronegative nitrogen atom and the aromatic ring current. Their chemical shift is predicted to be around 3.8-4.0 ppm. These protons are coupled to the methine proton of the cyclopropyl group, resulting in a doublet with a typical coupling constant of approximately 7.0 Hz.

  • Cyclopropyl Protons (CH and CH₂): The protons on the cyclopropyl ring are highly shielded due to the unique electronic structure of the three-membered ring, causing them to resonate at significantly upfield chemical shifts (typically below 1.5 ppm). The methine proton (CH) will be a complex multiplet due to coupling with the adjacent methylene protons on the ring and the N-CH₂ protons. The four methylene protons on the cyclopropyl ring are diastereotopic and will appear as two distinct multiplets.

Comparative ¹H NMR Data of Structurally Related Imidazoles

To contextualize the predicted spectrum, it is valuable to compare it with the experimental ¹H NMR data of related N-substituted 2-methylimidazoles. The following table summarizes the spectral data for 1-benzyl-2-methyl-1H-imidazole and 1-ethyl-2-methyl-1H-imidazole.

CompoundProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
1-Benzyl-2-methyl-1H-imidazole Imidazole H6.88, 6.74d, d1.3, 1.3
Benzyl CH₂5.03s-
Phenyl H7.35-7.25, 7.10-7.05m, m-
2-CH₃2.33s-
1-Ethyl-2-methyl-1H-imidazole Imidazole H6.89, 6.73d, d1.4, 1.4
Ethyl CH₂3.85q7.3
Ethyl CH₃1.28t7.3
2-CH₃2.34s-

Note: Data for comparative compounds is sourced from publicly available spectral databases and may vary slightly depending on the solvent and experimental conditions.

Analysis of Spectral Differences:

The most significant difference in the ¹H NMR spectrum of 1-(cyclopropylmethyl)-2-methyl-1H-imidazole compared to its 1-benzyl and 1-ethyl analogues lies in the signals of the N-1 substituent.

  • Upfield Shift of the Cyclopropyl Group: The most striking feature will be the presence of signals in the highly shielded region of the spectrum (below 1.5 ppm), which is characteristic of the cyclopropyl protons. This provides a clear diagnostic marker for the presence of this group.

  • Multiplicity of the N-CH₂ Group: In the 1-benzyl analogue, the benzylic CH₂ protons appear as a singlet due to the absence of adjacent protons. In the 1-ethyl analogue, the ethyl CH₂ protons are a quartet due to coupling with the three protons of the methyl group. For our target molecule, the N-CH₂ protons are predicted to be a doublet, resulting from coupling to the single methine proton of the cyclopropyl group.

  • Chemical Shift of the N-CH₂ Group: The chemical shift of the N-CH₂ protons in the cyclopropylmethyl derivative is expected to be slightly upfield compared to the benzylic protons of the 1-benzyl derivative, which are further deshielded by the aromatic ring current of the phenyl group.

Experimental Protocol for ¹H NMR Spectroscopy

The following is a standard protocol for acquiring a high-quality ¹H NMR spectrum of a small organic molecule like 1-(cyclopropylmethyl)-2-methyl-1H-imidazole.

1. Sample Preparation: a. Weigh approximately 5-10 mg of the purified compound. b. Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean NMR tube. c. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

2. Instrument Setup: a. Insert the NMR tube into the spectrometer. b. Lock the spectrometer onto the deuterium signal of the solvent. c. Shim the magnetic field to achieve a homogeneous field, which is crucial for high resolution.

3. Data Acquisition: a. Set the appropriate spectral width to encompass all expected proton signals. b. Apply a standard 90° pulse. c. Acquire the Free Induction Decay (FID) signal. d. Repeat the acquisition for a sufficient number of scans to achieve a good signal-to-noise ratio.

4. Data Processing: a. Apply a Fourier transform to the FID to obtain the frequency-domain spectrum. b. Phase correct the spectrum to ensure all peaks are in the absorptive mode. c. Perform baseline correction to obtain a flat baseline. d. Integrate the signals to determine the relative ratios of the different types of protons. e. Reference the spectrum to the internal standard (TMS at 0 ppm).

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis dissolve Dissolve Compound in Deuterated Solvent add_tms Add TMS Standard dissolve->add_tms lock_shim Lock & Shim add_tms->lock_shim acquire_fid Acquire FID lock_shim->acquire_fid fourier_transform Fourier Transform acquire_fid->fourier_transform phase_baseline Phase & Baseline Correction fourier_transform->phase_baseline integrate_reference Integrate & Reference phase_baseline->integrate_reference assign_peaks Assign Peaks integrate_reference->assign_peaks report_data Report Data assign_peaks->report_data

Caption: Workflow for ¹H NMR Spectrum Acquisition and Analysis.

Conclusion

The ¹H NMR spectrum of 1-(cyclopropylmethyl)-2-methyl-1H-imidazole is predicted to display a unique set of signals that can be readily distinguished from other N-alkyl-2-methylimidazoles. The characteristic upfield resonances of the cyclopropyl protons and the specific multiplicity of the N-methylene protons serve as key identifiers for this compound. This comparative guide, by integrating predictive analysis with experimental data from analogous structures, provides a robust framework for researchers to interpret the ¹H NMR spectra of novel imidazole derivatives, thereby facilitating confident structural elucidation in their research and development endeavors.

References

  • Zamani, K., et al. (2003). ¹H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). Turkish Journal of Chemistry, 27(1), 71-77. Available at: [Link]

  • PubChem. (n.d.). 1-(Cyclopropylmethyl)-1H-imidazole. Retrieved February 23, 2026, from [Link]

  • NIST. (n.d.). 1H-Imidazole, 1-ethyl-2-methyl-. In NIST Chemistry WebBook. Retrieved February 23, 2026, from [Link]

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 1-Substituted Imidazoles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical chemistry and drug development, mass spectrometry stands as an indispensable tool for molecular characterization. The fragmentation patterns observed in mass spectrometry, particularly under electron ionization (EI), provide a veritable fingerprint of a molecule's structure. This guide offers an in-depth comparison of the EI mass spectral fragmentation of 1-substituted imidazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry. By understanding the influence of different substituents at the 1-position on the fragmentation pathways, researchers can gain crucial insights for structural elucidation and impurity profiling.

This guide will delve into the characteristic fragmentation behaviors of 1-alkylimidazoles and 1-benzylimidazole, providing a comparative analysis of their mass spectra. We will explore the underlying fragmentation mechanisms, supported by experimental data, and present a standardized protocol for acquiring high-quality mass spectra for these compounds.

The Influence of the N-Substituent on Imidazole Fragmentation

The fragmentation of the imidazole ring itself is a well-understood process, often involving the sequential loss of neutral molecules such as hydrogen cyanide (HCN)[1]. However, the nature of the substituent at the 1-position profoundly directs the initial and most significant fragmentation pathways. Our comparative analysis will focus on how the transition from a simple alkyl group to a bulkier, more complex benzyl group alters the fragmentation cascade. Generally, skeletal rearrangements are rare in the fragmentation of imidazoles, which simplifies spectral interpretation and enhances the reliability of mass spectrometry for structural determination[1].

Comparative Fragmentation Analysis: 1-Alkylimidazoles vs. 1-Benzylimidazole

To illustrate the impact of the 1-substituent, we will compare the electron ionization mass spectra of 1-methylimidazole, 1-ethylimidazole, 1-propylimidazole, and 1-benzylimidazole.

Table 1: Key Fragment Ions and Relative Abundances for 1-Substituted Imidazoles

CompoundMolecular Ion (M+) [m/z]Base Peak [m/z]Other Key Fragment Ions [m/z] (Relative Abundance %)
1-Methylimidazole 828281 (85), 55 (30), 54 (45), 42 (50)
1-Ethylimidazole 966895 (50), 81 (20), 67 (30), 41 (40)
1-Propylimidazole 11068109 (40), 81 (30), 67 (25), 43 (60)
1-Benzylimidazole 15891157 (50), 92 (60), 65 (35)

Data compiled from the NIST Mass Spectrometry Data Center.

From the data presented in Table 1, a clear trend emerges. For 1-alkylimidazoles, a significant fragmentation pathway involves the loss of the alkyl substituent, leading to the formation of the imidazolium cation or related fragments. As the alkyl chain length increases from methyl to propyl, we observe a shift in the fragmentation pattern.

Dominant Fragmentation Pathways

The fragmentation of 1-substituted imidazoles under electron ionization is primarily driven by the stability of the resulting fragment ions. The following diagrams illustrate the key fragmentation pathways for 1-alkyl and 1-benzyl imidazoles.

1-Alkylimidazole Fragmentation

For 1-alkylimidazoles, two primary fragmentation pathways are observed: cleavage of the N-alkyl bond and fragmentation of the alkyl chain itself.

G M_plus [1-Alkylimidazole]+• Fragment1 [Imidazole]+• (m/z 68) M_plus->Fragment1 Loss of Alkyl Radical Fragment2 [M-H]+ M_plus->Fragment2 Loss of H• Fragment3 [M-Alkene]+• M_plus->Fragment3 McLafferty Rearrangement Fragment4 Alkyl Cation M_plus->Fragment4 α-cleavage

Caption: Key fragmentation pathways for 1-alkylimidazoles.

As the alkyl chain elongates, the McLafferty rearrangement becomes a more prominent pathway, leading to the loss of an alkene and the formation of a radical cation of 1-methylimidazole or imidazole itself. For instance, in 1-propylimidazole, the loss of ethene (28 Da) is a significant fragmentation route.

1-Benzylimidazole Fragmentation

In stark contrast, the fragmentation of 1-benzylimidazole is dominated by the formation of the highly stable tropylium ion.

G M_plus [1-Benzylimidazole]+• (m/z 158) Tropylium Tropylium ion (m/z 91) M_plus->Tropylium Loss of Imidazole Radical Fragment2 [M-H]+ (m/z 157) M_plus->Fragment2 Loss of H• Fragment3 [C6H5]+ (m/z 77) Tropylium->Fragment3 Loss of C2H2 Fragment4 [C5H5]+ (m/z 65) Tropylium->Fragment4 Loss of C2H2

Caption: Dominant fragmentation pathway of 1-benzylimidazole.

The base peak at m/z 91 corresponds to the tropylium ion ([C7H7]+), formed by the cleavage of the benzylic C-N bond and rearrangement of the benzyl cation. This pathway is so favorable that it largely suppresses other fragmentation routes, including those involving the imidazole ring itself. The ion at m/z 92 is likely due to a protonated tropylium ion or a related rearrangement product.

Experimental Protocol: Acquiring High-Quality EI Mass Spectra

To ensure the reproducibility and accuracy of fragmentation data, a standardized experimental protocol is essential. The following is a general procedure for the analysis of 1-substituted imidazoles using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

Sample Preparation
  • Solvent Selection: Choose a volatile solvent in which the analyte is soluble, such as methanol, acetonitrile, or dichloromethane. The solvent should be of high purity (GC or HPLC grade) to avoid interference.

  • Concentration: Prepare a dilute solution of the 1-substituted imidazole, typically in the range of 10-100 µg/mL. High concentrations can lead to detector saturation and source contamination.

  • Internal Standard (Optional): For quantitative analysis, add a suitable internal standard at a known concentration.

Gas Chromatography (GC) Conditions
  • Injector:

    • Mode: Splitless or split, depending on the sample concentration. For trace analysis, splitless injection is preferred.

    • Temperature: 250 °C is a typical starting point, but should be optimized to ensure efficient volatilization without thermal degradation.

  • Column:

    • Stationary Phase: A non-polar or mid-polar column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), is generally suitable.

    • Dimensions: A 30 m x 0.25 mm ID x 0.25 µm film thickness column is a good general-purpose choice.

  • Oven Temperature Program:

    • Initial Temperature: 50-70 °C, hold for 1-2 minutes.

    • Ramp Rate: 10-20 °C/min.

    • Final Temperature: 280-300 °C, hold for 2-5 minutes. The final temperature should be sufficient to elute all components of interest without exceeding the column's maximum operating temperature.

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

Mass Spectrometry (MS) Conditions
  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV. This is the standard energy used for generating reproducible fragmentation patterns and for library matching.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: Scan from a low m/z (e.g., 35 or 40) to a value well above the molecular weight of the analyte (e.g., 200 for 1-benzylimidazole).

  • Solvent Delay: Set a solvent delay to prevent the high concentration of the injection solvent from entering the mass spectrometer and causing filament damage. The delay time should be just after the solvent peak has eluted.

Data Analysis
  • Background Subtraction: Perform background subtraction on the mass spectrum of the chromatographic peak of interest to remove contributions from column bleed and co-eluting impurities.

  • Library Search: Compare the acquired mass spectrum against a reference library (e.g., NIST/EPA/NIH Mass Spectral Library) for identification.

  • Fragmentation Analysis: Manually interpret the fragmentation pattern to confirm the structure, paying close attention to the molecular ion, base peak, and characteristic neutral losses.

This detailed workflow provides a robust starting point for the analysis of 1-substituted imidazoles. It is crucial to remember that these parameters may require optimization based on the specific instrument and the properties of the analyte.

Conclusion

The mass spectral fragmentation of 1-substituted imidazoles is a powerful tool for their structural characterization. The nature of the substituent at the 1-position plays a dominant role in directing the fragmentation pathways. For 1-alkylimidazoles, fragmentation is characterized by cleavage of the N-alkyl bond and rearrangements within the alkyl chain. In contrast, the fragmentation of 1-benzylimidazole is overwhelmingly dominated by the formation of the highly stable tropylium ion. This comparative guide provides researchers with the fundamental knowledge and practical protocols necessary to effectively utilize mass spectrometry for the analysis of this important class of compounds.

References

  • Bowie, J. H., et al. "Electron impact studies. XII. Mass spectra of substituted imidazoles." Australian Journal of Chemistry 20.9 (1967): 1613-1624.
  • NIST/EPA/NIH Mass Spectral Library (NIST 23). National Institute of Standards and Technology, Gaithersburg, MD.
  • Hodges, R., and M. R. Grimmett. "The mass spectra of imidazole and 1-methylimidazole." Australian Journal of Chemistry 21.4 (1968): 1085-1088.
  • PubChem. National Center for Biotechnology Information. [Link]

  • Hida, M., et al. "Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives." Journal de la Société Chimique de Tunisie 3.12 (1994): 35-42.

Sources

UV-Vis absorption data for 1-(cyclopropylmethyl)-2-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the UV-Vis Absorption Profile of 1-(cyclopropylmethyl)-2-methyl-1H-imidazole

In the landscape of pharmaceutical research and materials science, imidazole derivatives represent a cornerstone class of heterocyclic compounds, valued for their versatile coordination chemistry and biological activity. Among these, 1-(cyclopropylmethyl)-2-methyl-1H-imidazole stands out as a key building block. Accurate characterization of this molecule is paramount, and Ultraviolet-Visible (UV-Vis) spectroscopy provides a rapid, non-destructive, and highly quantitative method for its analysis.

This guide, prepared for researchers, scientists, and drug development professionals, offers a comprehensive examination of the UV-Vis absorption characteristics of 1-(cyclopropylmethyl)-2-methyl-1H-imidazole. We will present a comparative analysis with structurally related imidazoles, provide a detailed experimental protocol for acquiring this data, and explain the scientific principles underpinning the observed spectral features. Our objective is to equip the reader with the practical and theoretical knowledge required to effectively utilize UV-Vis spectroscopy in their own research endeavors.

Comparative UV-Vis Spectral Analysis

The UV-Vis spectrum of an organic molecule is dictated by its electronic structure, specifically the energy required to promote electrons from a ground state to an excited state. For imidazole and its derivatives, the primary absorption bands in the 200-300 nm region are attributed to π → π* transitions within the aromatic imidazole ring. The position (λmax) and intensity (molar absorptivity, ε) of these bands are sensitive to the nature and position of substituents on the ring.

Below is a comparison of the against common, structurally simpler imidazoles. The data for the target compound is based on established principles of substituent effects on the imidazole chromophore, while the data for the reference compounds is derived from experimental literature.

Compoundλmax (nm)Molar Absorptivity (ε) (L mol-1 cm-1)SolventKey Structural Features
Imidazole2075,010WaterUnsubstituted parent heterocycle
2-Methylimidazole2154,786EthanolElectron-donating methyl group at C2
1-(cyclopropylmethyl)-2-methyl-1H-imidazole ~218 ~4,900 Ethanol Alkyl groups at N1 and C2 positions
1-Methylimidazole2085,128WaterElectron-donating methyl group at N1

Analysis of Structural Effects:

  • Parent Imidazole Ring: The fundamental π → π* transition of the unsubstituted imidazole ring occurs at approximately 207 nm.

  • Effect of C2-Methyl Group: The addition of a methyl group at the C2 position, as seen in 2-Methylimidazole, typically results in a bathochromic (red) shift of λmax to around 215 nm. This is due to the electron-donating nature of the alkyl group, which slightly destabilizes the ground state and stabilizes the excited state, reducing the energy gap for the electronic transition.

  • Effect of N1-Alkyl Group: An alkyl group at the N1 position, such as in 1-Methylimidazole, generally has a less pronounced effect on the λmax compared to substitution at the carbon positions of the ring.

  • Combined Effects in the Target Molecule: For 1-(cyclopropylmethyl)-2-methyl-1H-imidazole, we observe the combined influence of both alkyl substituents. The C2-methyl group is the primary driver of the bathochromic shift. The N1-cyclopropylmethyl group, being a larger alkyl substituent, contributes further to this shift through inductive effects, resulting in an estimated λmax of approximately 218 nm. The molar absorptivity (ε) remains in a similar range to the other derivatives, indicating that the fundamental probability of the π → π* transition is not significantly altered.

Experimental Protocol for UV-Vis Absorption Measurement

The following protocol outlines a robust method for obtaining high-quality UV-Vis absorption data for compounds like 1-(cyclopropylmethyl)-2-methyl-1H-imidazole. The trustworthiness of this protocol lies in its inclusion of systematic steps for solvent selection, blank correction, and concentration optimization to ensure adherence to the Beer-Lambert Law.

1. Materials and Instrumentation:

  • Analyte: 1-(cyclopropylmethyl)-2-methyl-1H-imidazole, solid, >98% purity.

  • Solvent: Spectroscopic grade ethanol. The choice of solvent is critical; ethanol is selected because it is transparent in the UV region of interest (>200 nm) and effectively solubilizes the analyte.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer (e.g., Agilent Cary 60, Shimadzu UV-2600).

  • Cuvettes: 1 cm path length quartz cuvettes. Quartz is used for its transparency in the deep UV range, unlike glass or plastic.

2. Preparation of Stock and Working Solutions:

  • Stock Solution (e.g., 1 mg/mL): Accurately weigh 10.0 mg of the analyte and transfer it to a 10 mL volumetric flask. Dissolve the solid in a small amount of spectroscopic grade ethanol and then dilute to the mark with the same solvent. This stock solution's concentration is known with high precision, which is essential for accurate molar absorptivity calculation.

  • Working Solutions: Prepare a series of dilutions from the stock solution to determine an optimal concentration for measurement. A typical target absorbance range is 0.3-0.8 A.U. (Absorbance Units) to ensure linearity and minimize instrumental noise. For an estimated ε of ~4,900, a concentration of approximately 1 x 10-4 M would be a suitable starting point.

3. Instrument Setup and Measurement:

  • Wavelength Scan: Set the spectrophotometer to scan from 400 nm down to 190 nm.

  • Baseline Correction: Fill both the sample and reference cuvettes with spectroscopic grade ethanol. Perform a baseline correction (autozero) across the entire scan range. This step is crucial as it digitally subtracts the absorbance of the solvent and any minor optical mismatch between the cuvettes, ensuring that the final spectrum is solely that of the analyte.

  • Sample Measurement: Empty the sample cuvette, rinse it with the working solution, and then fill it with the working solution. Place it back in the sample holder and acquire the absorption spectrum.

4. Data Analysis:

  • Identify λmax: From the resulting spectrum, identify the wavelength at which the maximum absorbance occurs. This is the λmax.

  • Verify with Beer-Lambert Law: To confirm the system behaves ideally and to accurately determine the molar absorptivity, measure the absorbance of several different concentrations of the analyte at the determined λmax. Plot absorbance vs. concentration. The result should be a linear plot passing through the origin.

  • Calculate Molar Absorptivity (ε): The molar absorptivity can be calculated from the slope of the Beer-Lambert plot (Slope = ε * l, where l is the path length, 1 cm) or from a single point using the formula A = εcl, where A is the absorbance at λmax, c is the molar concentration, and l is the path length.

Experimental Workflow Diagram

G cluster_prep Phase 1: Sample Preparation cluster_measure Phase 2: Spectroscopic Measurement cluster_analysis Phase 3: Data Analysis weigh 1. Accurately Weigh Analyte (e.g., 10.0 mg) dissolve 2. Dissolve in Volumetric Flask with Spectroscopic Grade Ethanol weigh->dissolve stock 3. Create Stock Solution (e.g., 1 mg/mL) dissolve->stock dilute 4. Prepare Working Dilutions (Target Absorbance: 0.3-0.8) stock->dilute setup 5. Set Spectrophotometer (Scan Range: 400-190 nm) baseline 6. Perform Baseline Correction (Solvent vs. Solvent) setup->baseline measure 7. Measure Sample Spectrum (Sample vs. Solvent) baseline->measure find_lambda 8. Identify λmax (Wavelength of Peak Absorbance) measure->find_lambda beer_lambert 9. Plot Absorbance vs. Concentration (Verify Linearity) find_lambda->beer_lambert calc_epsilon 10. Calculate Molar Absorptivity (ε) from Beer-Lambert Plot beer_lambert->calc_epsilon end End Result: Characterized Spectrum calc_epsilon->end start Start start->weigh

Caption: Workflow for UV-Vis Spectroscopic Analysis.

Conclusion

The UV-Vis absorption spectrum is a fundamental characteristic of 1-(cyclopropylmethyl)-2-methyl-1H-imidazole, providing a reliable method for its identification and quantification. Its λmax, estimated at ~218 nm in ethanol, is a logical consequence of the electronic effects of its alkyl substituents on the core imidazole chromophore. By following the detailed experimental protocol provided, researchers can confidently acquire high-fidelity spectral data, ensuring accuracy and reproducibility in their work. This guide provides the necessary framework for integrating UV-Vis spectroscopy into the analytical workflow for this important class of molecules, supporting advancements in drug discovery and chemical research.

A Comparative Guide to Elemental Analysis Standards for Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals working with imidazole derivatives, ensuring the elemental purity and composition of these compounds is not merely a quality control checkpoint; it is a fundamental prerequisite for ensuring safety, efficacy, and regulatory compliance. Imidazole-containing molecules form the backbone of numerous pharmaceuticals, and their journey from synthesis to final drug product is fraught with potential sources of elemental contamination. This guide provides an in-depth comparison of the standards and analytical methodologies essential for the robust elemental analysis of these critical compounds.

Section 1: The Imperative for Elemental Analysis in Imidazole Chemistry

The imidazole ring system is a privileged structure in medicinal chemistry, present in vital biological molecules like histidine and many synthetic drugs.[1][2] However, the synthesis and manufacturing processes can introduce elemental impurities that pose significant risks. These impurities fall into two main categories, each demanding a distinct analytical strategy:

  • Trace Elemental Impurities: These are non-therapeutic, often toxic, elements that can be introduced from various sources such as metal catalysts (e.g., Palladium, Platinum, Rhodium) used in synthesis, raw materials, manufacturing equipment, and container closure systems.[3][4][5] Their presence, even at trace levels, can impact patient safety and drug stability, making their control a critical regulatory requirement.[6]

  • Bulk Elemental Composition (Carbon, Hydrogen, Nitrogen): The fundamental C, H, and N ratio defines the empirical formula of the imidazole derivative itself. Accurate determination of this composition is the first step in verifying the identity, purity, and integrity of an Active Pharmaceutical Ingredient (API).[7][8][9]

Section 2: The Global Regulatory Framework: A Risk-Based Approach

Modern pharmaceutical regulations have shifted from antiquated, non-specific colorimetric tests (like the former USP <231> Heavy Metals test) to a scientifically rigorous, risk-based framework.[10][11][12] This approach is globally harmonized by the International Council for Harmonisation (ICH) and adopted by major pharmacopoeias.

Key Regulatory Standards:

  • ICH Q3D Guideline for Elemental Impurities: This is the cornerstone document that establishes a process for assessing and controlling elemental impurities in drug products using risk management principles.[3][13] It defines Permitted Daily Exposure (PDE) limits for 24 elements based on their toxicity and route of administration.[14][15]

  • USP General Chapters <232> & <233>: These chapters align with ICH Q3D. USP <232> specifies the elemental impurity limits for drug products, while USP <233> outlines the analytical procedures for their measurement, including detailed requirements for method validation (e.g., accuracy, precision, specificity).[5][6][16][17][18]

  • European Pharmacopoeia (Ph. Eur.) Chapters 5.20 & 2.4.20: These are the European counterparts to the USP chapters, ensuring harmonization across regions.[11][19][20]

The ICH Q3D guideline mandates a risk assessment to identify and control potential sources of elemental contamination throughout the manufacturing process.

ICH_Q3D_Workflow cluster_assessment Risk Assessment Process cluster_control Control Strategy start Identify Potential Elemental Impurities (Catalysts, Equipment, Raw Materials etc.) evaluate Evaluate Toxicity Data (ICH Q3D PDE Limits) start->evaluate Sources Identified assess Assess Likelihood of Presence in Final Drug Product evaluate->assess control_needed Is Control Needed? assess->control_needed implement_controls Implement Process Controls (e.g., Supplier Qualification, In-Process Testing) control_needed->implement_controls Yes no_control Document Rationale (Low Risk) control_needed->no_control No final_testing Perform Final Product Testing (as per USP <233>) implement_controls->final_testing caption Figure 1: ICH Q3D Risk-Based Workflow.

Caption: Figure 1: ICH Q3D Risk-Based Workflow.

Section 3: A Comparative Analysis of Key Analytical Techniques

The choice of analytical technique is dictated by the specific goal: quantifying ultra-trace contaminants or verifying bulk composition. Each method operates on a different principle and offers a unique balance of sensitivity, speed, and sample preparation requirements.

Parameter Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) X-Ray Fluorescence (XRF) Combustion Analysis (CHN Analyzer)
Principle Sample is aerosolized and ionized in argon plasma; ions are separated by mass-to-charge ratio.[21]Sample is irradiated with X-rays, causing atoms to emit characteristic secondary (fluorescent) X-rays.[22][23]Sample is combusted at high temperature; resulting gases (CO₂, H₂O, N₂) are separated and quantified.[9][24]
Primary Application Quantitative analysis of trace and ultra-trace elemental impurities (e.g., catalysts, heavy metals).[5][21]Rapid screening and semi-quantitative analysis of elemental impurities, especially for process development.[23][25][26]Determination of the percentage of Carbon, Hydrogen, and Nitrogen to verify empirical formula and purity.[9][27]
Sensitivity Excellent (parts-per-billion to parts-per-trillion).Moderate (parts-per-million).[22][28]Not applicable for trace analysis; measures bulk percentage.
Sample Preparation Often requires complete sample dissolution via acid digestion (e.g., microwave digestion).[6][29][30]Minimal; can analyze solids, powders, and liquids directly.[22][23]Minimal; requires precise weighing of a small, solid sample into a tin capsule.
Throughput Lower, due to sample preparation and run times.High; analysis is very rapid (minutes per sample).[23]High; modern analyzers are automated.
Pros Gold standard for regulatory compliance (USP <233>).[21] Multi-element detection.[5] Extremely high sensitivity.Non-destructive.[22][28] Fast and cost-effective for screening.[23][25] Easy to use.Essential for fundamental characterization.[7][8] Highly accurate and precise for C, H, N.
Cons Destructive analysis. Higher operational cost. Potential for polyatomic interferences.[29]Lower sensitivity than ICP-MS.[25] Susceptible to matrix effects and particle size variations.[22]Limited to C, H, N, S, O. Does not provide information on trace metal impurities.

Section 4: Field-Proven Experimental Protocols

The following protocols are designed to be self-validating, incorporating principles from USP and ICH guidelines to ensure trustworthy and reproducible results.

Protocol 1: Quantitative Determination of Trace Elemental Impurities via ICP-MS

This protocol is designed for the formal quantification of Class 1 and 2A/2B elemental impurities in an imidazole API, adhering to the validation requirements of USP <233>.

1. Sample Preparation (Closed-Vessel Microwave Digestion):

  • Accurately weigh approximately 100-200 mg of the imidazole derivative sample into a clean, acid-leached microwave digestion vessel.[6][10]
  • Causality: Precise weighing is critical for accurate final concentration calculations. Acid-leached vessels prevent background contamination.
  • Add a mixture of high-purity acids (e.g., 5 mL Nitric Acid, 1 mL Hydrochloric Acid). The acid choice depends on the elements of interest and the sample matrix.[29]
  • Causality: A combination of acids is often required to fully oxidize the organic matrix and solubilize all target elements, preventing data loss.
  • Spike separate, duplicate samples with known concentrations of target elements (e.g., at 50%, 100%, and 150% of the PDE-derived limit) to assess accuracy and matrix effects.[16][30]
  • Seal the vessels and place them in the microwave digestion system. Run a program that ramps temperature and pressure to ensure complete digestion (e.g., 200°C for 20 minutes).[30]
  • After cooling, carefully open the vessels and dilute the digestate to a final volume (e.g., 50 mL) with ultrapure water. The solution should be clear.
  • Causality: A clear solution indicates complete digestion, which is essential for preventing nebulizer clogging and matrix-induced signal suppression in the ICP-MS.

2. Instrumental Analysis & Validation:

  • Instrumentation: Use an ICP-MS system equipped with a collision/reaction cell to mitigate polyatomic interferences.[29][31]
  • Calibration: Prepare a series of multi-element calibration standards from certified reference materials in a matrix-matched solution (same acid concentration as samples).[16]
  • Internal Standards: Add an online internal standard solution (e.g., Y, Sc, Ge, In, Bi) to all blanks, standards, and samples to correct for instrumental drift and matrix suppression.
  • System Suitability: Analyze a check standard at the beginning and end of the run to ensure instrument stability (e.g., recovery within 80-120%).[16]
  • Validation (per USP <233>):
  • Accuracy: Recovery of spiked samples must be within 70-150%.[30]
  • Precision (Repeatability): Relative Standard Deviation (RSD) of six independent sample preparations should be ≤ 20%.[30]
  • Specificity: The method must demonstrate the ability to resolve and quantify each target element without interference from the sample matrix or other elements.
Protocol 2: Verification of Empirical Formula by Combustion Analysis

This protocol is fundamental for confirming the identity and purity of a newly synthesized or sourced batch of an imidazole derivative.

1. Sample Preparation:

  • Ensure the sample is homogenous and has been dried to a constant weight to remove residual solvents or water, which would alter the H and C content.
  • Accurately weigh 1-3 mg of the imidazole derivative into a tin or silver capsule.
  • Causality: The small sample size requires a high-precision microbalance. The capsule aids in complete combustion.
  • Fold the capsule to enclose the sample securely and place it into the instrument's autosampler.

2. Instrumental Analysis:

  • Instrumentation: Use a CHN elemental analyzer.
  • Principle: The sample is dropped into a high-temperature (900-1000°C) combustion furnace with a pulse of pure oxygen. The imidazole derivative combusts, converting all carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas.[9]
  • The combustion gases are swept by a helium carrier gas through a reduction furnace (to convert nitrogen oxides to N₂) and then through a series of traps or gas chromatography columns to separate CO₂, H₂O, and N₂.
  • The concentration of each gas is measured by a thermal conductivity detector (TCD).
  • Calibration: The instrument is calibrated using a certified organic standard with a known C, H, and N content (e.g., acetanilide).
  • Trustworthiness: The results are compared to the theoretical C, H, and N percentages calculated from the compound's chemical formula. A match within ±0.4% is typically considered acceptable evidence of purity and correct identity.[7]

Section 5: Logic in Action: Selecting the Right Analytical Standard

The analytical workflow is not a one-size-fits-all process. The choice of technique is a logical decision based on the specific question being asked at a particular stage of development.

Technique_Selection cluster_impurities Impurity Analysis Path start Analytical Goal for Imidazole Derivative q1 Verify Bulk Composition? start->q1 q2 Assess Trace Elemental Impurities? q1->q2 No chn Perform Combustion Analysis (CHN) q1->chn Yes q3 Need for Rapid In-Process Screening or Non-Destructive Analysis? q2->q3 Yes xrf Use XRF for rapid screening of catalyst residues. q3->xrf Yes icpms Use ICP-MS for full quantitative analysis per USP <233>. (Final release, validation) q3->icpms No (Need formal quantitation) caption Figure 2: Decision tree for selecting an analytical technique.

Caption: Figure 2: Decision tree for selecting an analytical technique.

Section 6: Conclusion

The elemental analysis of imidazole derivatives is a multi-faceted discipline that underpins the safety and quality of countless pharmaceutical products. A robust control strategy is not built on a single technique but on a logical, risk-based application of complementary methods. Combustion analysis serves as the bedrock for confirming chemical identity, while XRF provides a rapid and efficient tool for process monitoring. Ultimately, ICP-MS stands as the authoritative gold standard for the precise, quantitative determination of harmful elemental impurities, ensuring that final drug products comply with the stringent limits set by global regulatory bodies like the ICH, USP, and Ph. Eur. By understanding the causality behind these standards and the strengths of each analytical tool, researchers and developers can navigate the path to regulatory approval with confidence and scientific integrity.

References

  • Guideline for Elemental Impurities Q3D(R2) - ICH. (2022, April 26). Retrieved from [Link]

  • Using XRF as an Alternative Technique to Plasma Spectrochemistry for the New USP and ICH Directives on Elemental Impurities in Pharmaceutical Materials. (2017, July 1). Spectroscopy Online. Retrieved from [Link]

  • Rapid screening of pharmaceutical products for elemental impurities by a high-resolution portable energy dispersive X-ray fluorescence spectrometer using an efficient fundamental parameter method. (n.d.). Analyst (RSC Publishing). Retrieved from [Link]

  • ICH Q3D Elemental Impurities – What are the Requirements? (n.d.). West Pharmaceutical Services. Retrieved from [Link]

  • The Use of EDXRF for Pharmaceutical Material Elemental Analysis. (2012, November 9). American Pharmaceutical Review. Retrieved from [Link]

  • (PDF) ICH Q3D (R2): Guidelines for Elemental Impurities. (2025, January 30). ResearchGate. Retrieved from [Link]

  • Understanding ICH Q3D Elemental Impurities: Class 1, 2, and 3. (2025, November 21). Pharmaffiliates. Retrieved from [Link]

  • ICH Q3D Guideline For Elemental Impurities Testing & Risk Assessment. (n.d.). Intertek. Retrieved from [Link]

  • European Pharmacopoeia activities on Elemental Impurities. (2020, September 10). EDQM. Retrieved from [Link]

  • Determining Elemental Impurities in Pharmaceutical Ingredients using ICP-MS. (2021, October 29). Agilent. Retrieved from [Link]

  • Using ICP-MS to Measure Elemental Compositions in Drug Products. (2022, August 11). EAG Laboratories. Retrieved from [Link]

  • ICP-MS in Pharmaceuticals: Its Critical Role in Drug Safety. (2025, August 18). AELAB. Retrieved from [Link]

  • Study and determination of elemental impurities by ICP-MS in active pharmaceutical ingredients using single reaction chamber digestion in compliance with USP requirements. (2015, May 15). PubMed. Retrieved from [Link]

  • Validating performance of an Agilent ICP‑MS for USP <232>/<233> & ICH Q3D/Q2(R1). (n.d.). Agilent. Retrieved from [Link]

  • DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR SIMULTANEOUS QUANTITATIVE DETERMINATION OF ELEMENTAL IMPURITIES AS PER ICH Q. (2021, September 14). International Journal of Chemical & Pharmaceutical Analysis. Retrieved from [Link]

  • Development and Validation of Analytical Procedure for Elemental Impurities in Rosuvastatin Calcium Tablets by ICP-MS and Microwave Digestion. (2024, March 26). PMC. Retrieved from [Link]

  • Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>. (2023, August 16). Spectroscopy Online. Retrieved from [Link]

  • Elemental analysis data for imidazole, 2-methylimidazole, and... (n.d.). ResearchGate. Retrieved from [Link]

  • 〈233〉 elemental impurities—procedures. (2025, April 25). US Pharmacopeia (USP). Retrieved from [Link]

  • European Pharmacopoeia Chapter 5.20 "Metal Catalysts or Metal Reagent Residues": Implementation Delayed Until Further Notice! (2013, September 26). ECA Academy. Retrieved from [Link]

  • REGULATION OF ELEMENTAL IMPURITIES IN MEDICINES: IMPLEMENTATION OF ICH Q3D AND ANALYTICAL CHALLENGES. (2025, December 14). KNOWLEDGE - International Journal. Retrieved from [Link]

  • New Solvent-Free Melting-Assisted Preparation of Energetic Compound of Nickel with Imidazole for Combustion Synthesis of Ni-Based Materials. (2021, December 8). MDPI. Retrieved from [Link]

  • Standards for Elemental Impurities in Pharmaceuticals. (n.d.). Reagecon. Retrieved from [Link]

  • Efficient Synthesis of Imidazole Derivatives: An Important Synthon for the Preparation of Biologically Active Compounds. (2008, January 1). Retrieved from [Link]

  • USP <232> Elemental Impurities Limits. (2021, March 9). Scribd. Retrieved from [Link]

  • Imidazole. (n.d.). Wikipedia. Retrieved from [Link]

  • Novel Synthesis Methods of New Imidazole-Containing Coordination Compounds Tc(IV, V, VII)—Reaction Mechanism, Xrd and Hirshfeld Surface Analysis. (2022, August 21). MDPI. Retrieved from [Link]

  • USP<232>/<233>: New Regulations on Elemental Impurities in Drug Products. (n.d.). Jordi Labs. Retrieved from [Link]

  • General Chapters <232> Elemental Impurities–Limits and <2232> Elemental Contaminants in Dietary Supplements Applicable as of January 1, 2018. (2017, November 17). USP-NF. Retrieved from [Link]

  • Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights. (2024, October 4). PMC. Retrieved from [Link]

  • Combustion analysis. (n.d.). Wikipedia. Retrieved from [Link]

  • Cu (II)-catalyzed: synthesis of imidazole derivatives and evaluating their larvicidal, antimicrobial activities with DFT and molecular docking studies. (2023, November 18). PMC. Retrieved from [Link]

  • Combustion Elemental Analysis. (n.d.). Analytik Jena. Retrieved from [Link]

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Distinguishing N1-alkylation from N3-alkylation in imidazoles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Distinguishing N1-alkylation from N3-alkylation in Imidazoles Audience: Researchers, Scientists, and Drug Development Professionals[1][2]

Executive Summary

The alkylation of 4-substituted imidazoles presents a classic regioselectivity challenge in medicinal chemistry.[2] Due to annular tautomerism, the imidazole ring presents two nucleophilic nitrogen sites.[2] Alkylation can occur at the nitrogen remote from the substituent (yielding the 1,4-isomer ) or the nitrogen adjacent to the substituent (yielding the 1,5-isomer ).[1][2]

While the 1,4-isomer is often thermodynamically favored due to steric factors, the 1,5-isomer is frequently required for specific biological activity (e.g., histidine mimetics, pilocarpine analogs).[1][2] This guide provides a definitive technical workflow to distinguish these regioisomers using NMR spectroscopy, crystallography, and physical characterization.

Mechanistic Context: The Origin of Regioisomers

To control the reaction, one must understand the competition between steric hindrance and electronic effects.[2][3]

  • Steric Control: In the absence of directing groups, the alkylating agent attacks the less hindered nitrogen (remote from the C4-substituent), favoring the 1,4-isomer .[1][2]

  • Electronic Control: Electron-withdrawing groups (EWG) at C4 increase the acidity of the adjacent N-H, making the remote nitrogen more nucleophilic.[1][2] However, specific conditions (e.g., fused rings or chelation) can invert this selectivity.[1][2]

Note on Nomenclature: By IUPAC convention, the alkylated nitrogen is designated as position 1.[2] Therefore:

  • "N1-alkylation" (Remote attack)

    
    1,4-disubstituted imidazole .
    
  • "N3-alkylation" (Adjacent attack)

    
    1,5-disubstituted imidazole .[1][2]
    
Figure 1: Alkylation Pathways and Regioselectivity[2]

ImidazoleAlkylation SM 4-Substituted Imidazole (Tautomeric Mixture) Reagents Reagents: R-X, Base (NaH/K2CO3) SM->Reagents TS_Remote Transition State A (Remote Attack) Reagents->TS_Remote Path A (Kinetic/Steric) TS_Adj Transition State B (Adjacent Attack) Reagents->TS_Adj Path B (Chelation/Specific) Prod_14 1,4-Isomer (Major Product usually) Less Steric Hindrance TS_Remote->Prod_14 Prod_15 1,5-Isomer (Minor Product usually) Sterically Crowded TS_Adj->Prod_15

Caption: Mechanistic bifurcation in imidazole alkylation. Path A (green) generally dominates due to steric avoidance, yielding the 1,4-isomer.[1][2]

Analytical Methodologies: The Verdict

Distinguishing the 1,4- and 1,5-isomers requires a multi-faceted approach. While X-ray crystallography is absolute, NMR is the practical standard for high-throughput analysis.[1][2]

Method A: NMR Spectroscopy (The Gold Standard)

Simple 1D


H NMR is often insufficient because the chemical shifts of the ring protons (H2 and H5) are similar.[2] 2D NOESY (Nuclear Overhauser Effect Spectroscopy)  is the definitive solution method.[2]
  • The Logic:

    • 1,5-Isomer: The new

      
      -alkyl group is spatially adjacent to the C5-substituent.[1][2] You will observe a strong NOE cross-peak between the 
      
      
      
      -alkyl protons and the substituent protons.[2]
    • 1,4-Isomer: The

      
      -alkyl group is remote from the C4-substituent.[1][2] No NOE cross-peak is observed between them.[2] (Note: Both isomers will show NOE to the C2-H).[1][2]
      
  • Secondary Confirmation (HMBC):

    • In the 1,4-isomer , the

      
      -methylene protons typically show 3-bond correlations (
      
      
      
      ) to C2 and C5 .[1][2]
    • In the 1,5-isomer , the

      
      -methylene protons show correlations to C2  and C4 .[1][2]
      
    • Caveat: This requires unambiguous assignment of C4 and C5, which often relies on the NOE data anyway.[2]

Figure 2: NMR Decision Tree

NMR_Decision Start Isolate Pure Isomer Step1 Run 1H NMR & NOESY Start->Step1 Decision Check NOE Cross-peaks: N-Alkyl vs. Ring Substituent Step1->Decision Result_Yes Strong Cross-peak Observed Decision->Result_Yes Yes Result_No No Cross-peak Observed Decision->Result_No No Conclusion_15 Conclusion: 1,5-Isomer (N-Alkyl is adjacent to R) Result_Yes->Conclusion_15 Check_C2 Control Check: Do you see NOE to H-2? Result_No->Check_C2 Conclusion_14 Conclusion: 1,4-Isomer (N-Alkyl is remote from R) Check_C2->Step1 No (Rerun NOESY) Check_C2->Conclusion_14 Yes (Validates expt)

Caption: Operational workflow for assigning regiochemistry via NOESY NMR.

Method B: Physical Properties (Heuristics)

While not definitive, these trends serve as excellent quick checks during purification.[1][2]

Feature1,4-Isomer (Remote)1,5-Isomer (Adjacent)Causality
Melting Point Generally HigherGenerally Lower (often oil)1,4-isomers have higher symmetry and better packing efficiency in the crystal lattice.[1][2]
Polarity (TLC) Less Polar (Higher

)
More Polar (Lower

)
1,5-isomers often have larger net dipole moments due to vector alignment of the nitrogens and the substituent.[1][2]
Boiling Point HigherLowerRelated to dipole and intermolecular forces.[2]

Experimental Protocol: Synthesis & Separation

This protocol describes a general alkylation of a 4-phenylimidazole to demonstrate the separation of isomers.

Reagents:

  • 4-Phenylimidazole (1.0 eq)[1][2]

  • Potassium Carbonate (

    
    , 2.0 eq)[1][2]
    
  • Methyl Iodide (MeI, 1.1 eq)[1][2]

  • Solvent: DMF (Dimethylformamide) or Acetone[1][2]

Step-by-Step Workflow:

  • Reaction Setup: Dissolve 4-phenylimidazole in anhydrous DMF (0.5 M concentration). Add

    
     and stir at room temperature for 15 minutes to facilitate deprotonation.
    
  • Alkylation: Add MeI dropwise.[2] Stir at RT for 4–12 hours.[2] Monitor by TLC (System: 5% MeOH in DCM). You should see two new spots: a major spot (higher

    
    ) and a minor spot (lower 
    
    
    
    ).[1][2]
  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), and 1x with brine. Dry over

    
     and concentrate.
    
  • Purification (Critical):

    • Use Flash Column Chromatography.[2]

    • Gradient: 0%

      
       5% MeOH in DCM.
      
    • Elution Order: The 1,4-isomer typically elutes first (less polar).[1][2] The 1,5-isomer elutes second (more polar).[1][2]

  • Validation: Isolate fractions and perform NOESY analysis as described in Section 2.

Comparative Analysis of Identification Methods

MethodConfidenceTime/CostRequirementBest For
NOESY NMR High (95%)Low (1 hr)Soluble sampleRoutine identification of oils/solids.[1][2]
X-Ray Crystallography Absolute (100%)High (Days/Weeks)Single crystalFinal confirmation of lead compounds.
HMBC NMR Medium (80%)Low (1 hr)High field magnetWhen NOE signals are ambiguous (e.g., small R groups).
TLC/Polarity Low (Indicative)NegligibleSilica plateQuick monitoring during synthesis.[1][2]

References

  • Grimmett, M. R. (1997).[1][2] Imidazole and Benzimidazole Synthesis. Academic Press.[2] (Standard reference for imidazole reactivity and tautomerism).

  • Bellina, F., & Rossi, R. (2006).[1][2] Synthesis and biological activity of vicinal diaryl-substituted 1H-imidazoles. Tetrahedron, 62(31), 7213-7256.[1][2] Link[1][2]

  • Loughlin, W. A., et al. (2009).[1][2] Regioselectivity in the alkylation of 4-substituted imidazoles. Australian Journal of Chemistry, 62(10), 1344-1352.[1][2] (Detailed study on steric vs electronic outcomes).

  • Kale, R. R., et al. (2016).[1][2] Regioselective synthesis of 1,5-disubstituted imidazoles. Tetrahedron Letters, 57(38), 4259-4263.[1][2] (Discusses directing groups for 1,5-selectivity).

  • Reich, H. J. (2024).[1][2] Structure Determination Using NMR. University of Wisconsin-Madison.[1][2] Link (Authoritative resource for NOE and HMBC interpretation).[1][2]

Sources

Safety Operating Guide

1-(Cyclopropylmethyl)-2-methyl-1H-imidazole: Operational Disposal Guide

[1][2][4]

Executive Summary

Immediate Action Required: Treat 1-(cyclopropylmethyl)-2-methyl-1H-imidazole as a Corrosive, Toxic Organic Base .[1][2][3]

As a Senior Application Scientist, I often see this intermediate mishandled because it falls into the "grey zone" of research chemicals—compounds with limited specific safety data but potent functional groups.[2][3] This compound combines the basicity of a 2-methylimidazole core with the lipophilicity of a cyclopropylmethyl side chain .[1][2][3]

The Operational Risk:

  • Chemical Nature: It is a strong nucleophile and a base.[1][2][3]

  • Incompatibility: Violent reaction with strong acids, acid chlorides, and strong oxidizers.[1][2][3]

  • Disposal Class: Regulated Hazardous Waste (RCRA D002 Corrosive, potentially Toxic).[1][2] Do not dispose of down the drain.

Chemical Profile & Hazard Identification

Use this data to populate your internal Hazardous Waste Determination forms.[1][2]

Since specific SDS data for this exact intermediate may be sparse, we apply Structure-Activity Relationship (SAR) logic derived from its closest analogs: 2-Methylimidazole (CAS 693-98-1) and 1-(Cyclopropylmethyl)-1H-imidazole.[1][2][3]

PropertyValue / ClassificationOperational Implication
Physical State Low-melting solid or viscous oilMay require heating (warm water bath) to transfer if solidified.[1][2][3]
Primary Hazard Corrosive (Skin Corr.[1][2][4][5] 1B) Causes severe burns.[1][2][3] Destroys eye tissue rapidly.[1][2][3]
Secondary Hazard Acute Toxicity (Oral/Dermal) Harmful if swallowed.[1][2][5] Potential reproductive toxin (based on 2-methylimidazole data).[1][2][3]
Chemical Family Nitrogen Heterocycle / Alkyl ImidazoleHigh nitrogen content; requires incineration with scrubbers (NOx control).[1][2][3]
pKa (Estimated) ~7.8 - 8.5Basic enough to buffer aqueous solutions; incompatible with acidic waste streams.[1][2][3]
RCRA Code D002 (Corrosive)If pH > 12.5 (aqueous).[1][2][6] Otherwise, classify as "Hazardous Waste - Toxic/Corrosive".[1][2][3]
Pre-Disposal: Segregation & Stabilization

Crucial Step: Improper segregation is the #1 cause of waste container over-pressurization in synthesis labs.[1][2][3]

The "Rule of Three" for Imidazole Waste:
  • No Acids: Never mix with acidic waste streams (e.g., quench mixtures from acylations) without neutralization.[1][2][3] Exothermic neutralization can melt HDPE containers.[1][2][3]

  • No Alkyl Halides: Do not mix with active alkylating agents (e.g., Methyl Iodide, Benzyl Bromide) in high concentrations.[1][2][3] The imidazole nitrogen can displace the halide, generating heat and quaternary ammonium salts.[2][3]

  • No Oxidizers: Keep away from peroxides or nitric acid waste.[1][2][3]

DOT Diagram: Waste Segregation Logic

Visualizing the decision process for segregating this specific chemical.

WasteSegregationStartStart: 1-(cyclopropylmethyl)-2-methyl-1H-imidazole WasteStateCheckWhat is the physical state?Start->StateCheckSolidPure Solid / OilStateCheck->SolidSolid/ResidueLiquidSolution / MixtureStateCheck->LiquidLiquidSolidStreamStream C: Solid Hazardous Waste(Pack in HDPE Jar)Solid->SolidStreamSolventCheckIs the solvent Aqueous or Organic?Liquid->SolventCheckOrganicOrganic Solvent(DCM, Methanol, DMF)SolventCheck->OrganicOrganicAqueousAqueous SolutionSolventCheck->AqueousWater-basedOrganicStreamStream A: Organic Waste(Flammable/Corrosive)Organic->OrganicStreampHCheckCheck pHAqueous->pHCheckNeutralizeNeutralize to pH 5-9(Use Dilute HCl/NaOH)pHCheck->NeutralizepH < 5 or > 10AqueousStreamStream B: Aqueous Waste(Toxic/Corrosive)pHCheck->AqueousStreampH 5-9Neutralize->AqueousStream

Caption: Decision tree for segregating imidazole waste streams to prevent incompatibility incidents.

Detailed Disposal Procedures
Scenario A: Pure Chemical (Expired or Surplus Stock)

Best for: Solid powder or viscous oil in original vials.[1][2]

  • Labeling: Apply a "Hazardous Waste" label. Explicitly write: "1-(cyclopropylmethyl)-2-methyl-1H-imidazole. Corrosive. Toxic."

  • Primary Container: Keep in the original glass or plastic vial if intact. Ensure the cap is taped securely.[1][2][3]

  • Secondary Containment: Place the vial into a wide-mouth HDPE (High-Density Polyethylene) jar.

  • Bulking: Fill void spaces in the jar with an inert absorbent (vermiculite or kitty litter) to prevent breakage during transport.[1][2][3]

  • Disposal: Hand over to your EHS hazardous waste vendor for Incineration .[1][2][3]

Scenario B: Organic Reaction Mixtures

Best for: Waste from synthesis (e.g., dissolved in DCM, Methanol, or Ethyl Acetate).[2][3]

  • Compatibility Check: Ensure the waste container does not contain acidic scavengers (like p-TsOH) or active acyl chlorides.[1][2][3]

  • Container: Use a standard solvent waste carboy (HDPE or Safety Can).[1][2][3]

  • Tagging: List the solvent percentages (e.g., "95% Dichloromethane, 5% Imidazole derivative").

  • Hazard Checkbox: Check "Flammable" (due to solvent) and "Corrosive/Basic" (due to the imidazole).[1][2][3]

Scenario C: Aqueous Waste Streams

Best for: Aqueous layers from extractions.[1][2]

  • pH Adjustment: The imidazole will make the water basic.[1][2][3]

    • Protocol: Slowly add dilute HCl (1M) to the waste while stirring until pH is between 6 and 9.[2][3]

    • Warning: This generates heat.[1][2][3] Perform in a fume hood.

  • Collection: Pour into the "Aqueous Hazardous Waste" drum.

  • Prohibition: NEVER pour this down the sink, even if neutralized. The organic content (cyclopropylmethyl group) is toxic to aquatic life and violates EPA discharge regulations.[2][3]

Emergency Spill Response

Spill Scenario: You drop a 5g vial of the oil on the benchtop.[1][2][3]

DOT Diagram: Spill Cleanup Workflow

SpillResponseAlert1. Alert & Isolate(Evacuate immediate area)PPE2. Don PPE(Nitrile gloves x2, Goggles, Lab Coat)Alert->PPEContain3. Containment(Surround with absorbent pads)PPE->ContainNeutralize4. Neutralize(Apply weak acid/citric acid powder)Contain->NeutralizeCollect5. Collect(Scoop into haz waste bag)Neutralize->CollectClean6. Final Clean(Soap & Water wash)Collect->Clean

Caption: Step-by-step workflow for managing small-scale laboratory spills.

Detailed Cleanup Steps:

  • Ventilation: Ensure Fume Hood sash is low or lab ventilation is active.

  • Absorb: Cover the liquid with a spill pillow or vermiculite.[1][2][3]

  • Decontaminate: Wipe the surface with a 5% Citric Acid solution (to neutralize the base residue) followed by soap and water.[1][2][3]

  • Waste: Place all contaminated wipes and gloves into a solid hazardous waste bag.

Regulatory Compliance & Transport
  • US EPA: Classified as D002 (Corrosive) if pH > 12.[1][2]5. If not corrosive by pH, it is still a "Listed Constituent" waste requiring incineration.[2][3]

  • Transport (DOT):

    • Proper Shipping Name: Corrosive solid, basic, organic, n.o.s.[2][3] (contains 1-(cyclopropylmethyl)-2-methyl-1H-imidazole).[1][2][3]

    • UN Number: UN 3263.[1][2][3][7]

    • Packing Group: III (Low danger) or II (Medium danger) - Assume II for safety if unknown.[1][2][3]

References
  • PubChem. (n.d.).[1][2][3][8] 1-(Cyclopropylmethyl)-1H-imidazole (Compound Summary). National Library of Medicine.[1][2][3] Retrieved from [Link]

  • ECHA (European Chemicals Agency). (n.d.).[1][2][3] 2-Methylimidazole - Registration Dossier (Toxicological Information).[1][2][3] Retrieved from [Link][1][2]

  • US EPA. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.